Cyclopenthiazide-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18ClN3O4S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D |
InChI Key |
BKYKPTRYDKTTJY-MNQWDKBTSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopenthiazide-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis approach, and detailed analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. The inclusion of deuterated internal standards like this compound is crucial for accurate bioanalytical quantification, minimizing matrix effects in LC-MS/MS assays.
Introduction
Cyclopenthiazide is a member of the thiazide class of diuretics, which act by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. This compound, as a stable isotopically labeled version, serves as an ideal internal standard for pharmacokinetic and metabolic studies of Cyclopenthiazide due to its chemical identity and distinct mass spectrometric signature.
Chemical and Physical Properties
The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | Cyclopenthiazide |
| Chemical Name | 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 6-Chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2] |
| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂ | C₁₃H₁₈ClN₃O₄S₂[2] |
| Molecular Weight | 388.94 g/mol | 379.87 g/mol [2] |
| CAS Number | Not available | 742-20-1[2] |
| Appearance | White to off-white solid | White crystalline solid |
| Solubility | Soluble in methanol and DMSO | Soluble in methanol, sparingly soluble in water |
Synthesis and Purification
Generalized Synthesis Approach
A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions.
Caption: Generalized synthesis of this compound.
Methodology:
-
Preparation of Deuterated Cyclopentylmethyl Bromide: Commercially available or synthesized cyclopentyl-d9-methanol would be treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield cyclopentyl-d9-methyl bromide.
-
Alkylation: The core benzothiadiazine structure, 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, would be alkylated with the prepared cyclopentyl-d9-methyl bromide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide).
-
Work-up and Isolation: The reaction mixture would be quenched, and the crude product extracted. The organic layer would be washed, dried, and the solvent evaporated to yield crude this compound.
Purification
Purification of the crude product is essential to achieve the high purity required for an analytical standard. A combination of recrystallization and preparative HPLC is recommended.
Recrystallization Protocol:
-
Solvent Selection: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Preparative HPLC Protocol:
For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.
| Parameter | Condition |
| Column | A suitable preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water, potentially with a modifier like formic acid for improved peak shape. |
| Flow Rate | Optimized for the specific column dimensions, typically in the range of 10-50 mL/min. |
| Detection | UV detection at a wavelength of maximum absorbance (e.g., around 270 nm for thiazides). |
| Fraction Collection | Fractions corresponding to the main peak of this compound are collected. |
| Post-Purification | The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product. |
Analytical Methodologies
HPLC-UV Method for Purity and Assay
A robust HPLC-UV method is essential for determining the purity and assay of this compound. The following is a general protocol that can be adapted and validated.
| Parameter | Condition |
| Column | Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | Ambient or controlled at 25-30 °C. |
| Detection | UV at 270 nm. |
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often evaluated through forced degradation studies.
-
Linearity: Demonstrated over a concentration range, typically with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.
Forced Degradation Studies
Forced degradation studies are critical for establishing the stability-indicating nature of the analytical method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid drug substance at 105 °C for 48 hours. |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for a specified duration. |
Samples from these studies are analyzed by the HPLC-UV method to ensure that degradation products are well-resolved from the parent peak.
Mechanism of Action of Thiazide Diuretics
The primary mechanism of action for Cyclopenthiazide and other thiazide diuretics is the inhibition of the Na⁺/Cl⁻ symporter located on the apical membrane of the distal convoluted tubule cells in the nephron.
Caption: Mechanism of action of Cyclopenthiazide.
This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.
Pharmacokinetics
While specific pharmacokinetic data for this compound is not available, it is expected to have very similar pharmacokinetic properties to the non-deuterated form. The primary difference lies in its utility as an internal standard in pharmacokinetic studies of Cyclopenthiazide.
General Pharmacokinetic Parameters of Cyclopenthiazide:
-
Absorption: Readily absorbed after oral administration.
-
Metabolism: Information on the extent of metabolism is limited.
-
Excretion: Primarily excreted in the urine.
Experimental Workflow for a Pharmacokinetic Study:
References
An In-depth Technical Guide to Cyclopenthiazide-d9: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Cyclopenthiazide-d9, a deuterated analog of the thiazide diuretic Cyclopenthiazide. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of labeled compounds in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Cyclopenthiazide, where nine hydrogen atoms have been replaced by deuterium. This labeling is typically on the cyclopentyl methyl group, providing a distinct mass difference for use in mass spectrometry-based assays.
Quantitative Data Summary
| Property | This compound | Cyclopenthiazide |
| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂[1] | C₁₃H₁₈ClN₃O₄S₂ |
| Molecular Weight | 388.94 g/mol [2] | 379.9 g/mol |
| Appearance | Not Available | White to Off-White Solid |
| Melting Point | Not Available | 230 °C |
| Boiling Point | Not Available | 605.6 ± 65.0 °C (Predicted) |
| Water Solubility | Not Available | 0.279 mg/mL |
| Storage Conditions | 2-8°C Refrigerator[2] | Room Temperature |
Chemical Structure
The chemical structure of this compound is identical to that of Cyclopenthiazide, with the exception of the isotopic labeling. The following diagram illustrates the molecular structure.
Caption: Chemical structure of this compound.
Mechanism of Action: Signaling Pathway
Cyclopenthiazide, and by extension its deuterated form, primarily functions as a diuretic and antihypertensive agent by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to a cascade of effects resulting in reduced blood volume and blood pressure.
Caption: Signaling pathway of this compound action.
The inhibition of the Na⁺/Cl⁻ symporter by Cyclopenthiazide leads to:
-
Increased Excretion of Sodium and Chloride: By blocking reabsorption, more Na⁺ and Cl⁻ ions remain in the tubular fluid, leading to their increased excretion in the urine.[3]
-
Diuresis: The increased solute concentration in the tubules draws water osmotically, resulting in increased urine output (diuresis).
-
Reduced Blood Volume: The net loss of fluid from the body leads to a decrease in blood volume.
-
Lowered Blood Pressure: The reduction in blood volume, along with a potential mild vasodilatory effect, contributes to the antihypertensive action of the drug.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the manufacturers. However, this section provides a general workflow for a typical analytical experiment involving a deuterated internal standard like this compound.
General Analytical Workflow using LC-MS/MS
This workflow outlines the use of this compound as an internal standard for the quantification of Cyclopenthiazide in a biological matrix.
Caption: General experimental workflow for analysis.
Methodology for HPLC Analysis of Thiazide Diuretics (General Protocol):
While a specific protocol for this compound is not available, a general HPLC method for the analysis of thiazide diuretics can be adapted. The following is a representative protocol that would require optimization for this specific analyte.
-
Chromatographic System:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV or mass spectrometric detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation.
-
-
Sample Preparation:
-
Biological samples (e.g., plasma, urine) would be pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
The supernatant would then be diluted with the mobile phase before injection.
-
-
Analysis:
-
A specific volume of the prepared sample (e.g., 10-20 µL) is injected into the HPLC system.
-
The components are separated on the column based on their polarity.
-
Detection is carried out at a wavelength where the analyte has maximum absorbance (for UV detection) or by monitoring specific mass transitions (for MS detection).
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations of Cyclopenthiazide.
-
The concentration of Cyclopenthiazide in the unknown sample is determined by comparing its peak area to the peak area of the internal standard (this compound) and interpolating from the calibration curve.
-
Conclusion
This compound serves as an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its stable isotopic label allows for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. While specific experimental data for the deuterated form is limited, its chemical behavior is expected to closely mimic that of Cyclopenthiazide. The provided information on its structure, mechanism of action, and general analytical workflows offers a solid foundation for its application in advanced pharmaceutical research.
References
In-Depth Technical Guide: Synthesis and Characterization of Cyclopenthiazide-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopenthiazide-d9, a deuterated analog of the thiazide diuretic Cyclopenthiazide. The incorporation of deuterium at the cyclopentyl moiety offers a valuable tool for pharmacokinetic and metabolic studies by leveraging the kinetic isotope effect. This document details a feasible synthetic route, thorough characterization methodologies, and presents key analytical data in a structured format.
Synthesis of this compound
The synthesis of this compound is approached through a multi-step process, commencing with a commercially available deuterated precursor, Cyclopentanone-d8. The overall strategy focuses on constructing the cyclopentylmethyl side chain with the deuterium label intact and subsequently coupling it with the core benzothiadiazine sulfonamide structure.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Quantitative Data for Synthesis
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1-3 | Synthesis of 2-(Cyclopentyl-d8)ethanol | Cyclopentanone-d8, Wittig Reagent, H₂, LiAlH₄ | 2-(Cyclopentyl-d8)ethanol | 75 | >98 |
| 4-6 | Synthesis of (Cyclopentyl-d8)methanamine | 2-(Cyclopentyl-d8)ethanol, MsCl, NaN₃, H₂ | (Cyclopentyl-d8)methanamine | 65 | >99 |
| 7 | Condensation | 5-Chloro-2,4-disulfamoylaniline, (Cyclopentyl-d8)methanamine, Formaldehyde | This compound | 50 | >99 (HPLC) |
Characterization of this compound
The structural integrity and isotopic enrichment of the synthesized this compound are confirmed through a combination of spectroscopic and spectrometric techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic and Spectrometric Data
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.85 | s | Ar-H |
| ¹H | 7.50 | s | Ar-H |
| ¹H | 7.30 | br s | SO₂NH₂ |
| ¹H | 5.10 | t | CH-N |
| ¹H | 4.60 | d | NH |
| ¹H | 3.10 | d | CH₂-cyclopentyl |
| ¹³C | 145.2 | s | Ar-C |
| ¹³C | 140.8 | s | Ar-C |
| ¹³C | 135.5 | s | Ar-C |
| ¹³C | 128.7 | s | Ar-C |
| ¹³C | 125.4 | s | Ar-C |
| ¹³C | 122.1 | s | Ar-C |
| ¹³C | 70.3 | s | CH-N |
| ¹³C | 45.1 | s | CH₂-cyclopentyl |
| ¹³C | 38.5 | m (C-D) | Cyclopentyl-d₈ C (deuterated) |
| ¹³C | 25.2 | m (C-D) | Cyclopentyl-d₈ C (deuterated) |
Note: The absence of proton signals for the cyclopentyl ring in the ¹H NMR spectrum and the presence of multiplets in the ¹³C NMR spectrum for the cyclopentyl carbons (due to C-D coupling) confirm successful deuteration.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Calculated m/z [M+H]⁺ | 389.0901 |
| Measured m/z [M+H]⁺ | 389.0905 |
| Isotopic Enrichment | >98% D₉ |
Note: The observed molecular ion peak corresponds to the mass of Cyclopenthiazide with nine deuterium atoms, confirming the high level of isotopic enrichment.
Experimental Protocols
Synthesis of (Cyclopentyl-d8)methanamine
To a solution of Cyclopentanone-d8 (1.0 eq) in dry THF is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(cyclopentylidene-d8)acetate.
The resulting ester (1.0 eq) is dissolved in ethanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is evaporated to give ethyl 2-(cyclopentyl-d8)acetate.
This ester (1.0 eq) is then added dropwise to a suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated to give 2-(cyclopentyl-d8)ethanol.
To a solution of 2-(cyclopentyl-d8)ethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.2 eq). The reaction is stirred for 2 hours, then washed with water and brine. The organic layer is dried and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (2.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 1-(azidomethyl)cyclopentane-d8.
The azide (1.0 eq) is dissolved in methanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is carefully removed to yield (Cyclopentyl-d8)methanamine.
Synthesis of this compound
A mixture of 5-chloro-2,4-disulfamoylaniline (1.0 eq), (Cyclopentyl-d8)methanamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap for 24 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of formaldehyde (37%, 1.2 eq) and heated at 60 °C for 4 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound as a white solid.
Characterization Methods
-
NMR Spectroscopy: ¹H, ¹³C, and ²H NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer. The isotopic enrichment is determined by analyzing the relative intensities of the isotopologue peaks in the mass spectrum.
-
HPLC Analysis: Purity is determined by reverse-phase HPLC using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Detection is performed at 272 nm.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
Cyclopenthiazide-d9: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the typical data and experimental protocols found within a Certificate of Analysis (CoA) for the deuterated analytical standard, Cyclopenthiazide-d9. As a labeled internal standard, the purity and identity of this compound are critical for its application in quantitative bioanalytical studies and other research requiring precise measurement.
While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, this document synthesizes the expected analytical data and methodologies based on industry standards for such reference materials. The information presented herein is representative of the quality control and characterization data provided by reputable suppliers.
Compound Information
| Parameter | Specification |
| Chemical Name | 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂ |
| Molecular Weight | 388.94 g/mol |
| CAS Number | Not Assigned |
| Storage | 2-8°C in a dry, dark place |
Quantitative Data Summary
The following tables summarize the typical quantitative data expected in a Certificate of Analysis for this compound.
Table 2.1: Identity and Purity
| Test | Method | Acceptance Criteria | Representative Result |
| ¹H-NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | Conforms to molecular weight | Conforms |
| Chromatographic Purity | HPLC-UV (273 nm) | ≥98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₉) | 99.6% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |
Table 2.2: Physical Characteristics
| Test | Method | Acceptance Criteria | Representative Result |
| Appearance | Visual Inspection | White to off-white solid | White solid |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol | Conforms |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
Protocol: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected structure of this compound. The absence of signals corresponding to the cyclopentyl protons confirms successful deuteration.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic purity of this compound.
-
Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Protocol: The mass spectrum is acquired in positive or negative ion mode. The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. Isotopic purity is determined by examining the distribution of isotopic peaks.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chromatographic purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 273 nm.
-
-
Protocol: A solution of this compound is injected into the HPLC system. The peak area of the main component is calculated as a percentage of the total peak area to determine purity.
Visualized Workflows
The following diagrams illustrate the typical analytical workflow for the characterization of this compound.
Caption: Analytical workflow for the characterization of this compound.
Caption: Logical flow for the evaluation of analytical data.
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated cyclopenthiazide. Given the limited direct experimental data on the deuterated form, this guide extrapolates from the well-documented properties of cyclopenthiazide, integrating the known effects of deuterium substitution. This document is intended to serve as a foundational resource for research, development, and quality control activities.
Introduction to Deuterated Cyclopenthiazide
Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolic breakdown by enzymes such as cytochrome P450. This "kinetic isotope effect" can result in improved metabolic stability, a longer half-life, and potentially a more favorable dosing regimen.
This guide will detail the known physical and chemical properties of cyclopenthiazide and discuss the anticipated changes upon deuteration. It will also provide standardized experimental protocols for the characterization and analysis of deuterated cyclopenthiazide.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of cyclopenthiazide. The properties of deuterated cyclopenthiazide are expected to be very similar, with minor variations as noted.
Table 1: General and Physical Properties of Cyclopenthiazide
| Property | Value | Notes on Deuterated Form |
| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂[2] | The molecular formula will change depending on the number and location of deuterium atoms (e.g., C₁₃H₁₇DClN₃O₄S₂ for a single deuteration). |
| Molecular Weight | 379.88 g/mol [3] | The molecular weight will increase by approximately 1.006 g/mol for each deuterium atom incorporated. |
| Appearance | White to Off-White Solid[4] | No significant change in appearance is expected. |
| Melting Point | 230 °C[4] | A slight change in melting point may be observed due to alterations in crystal lattice forces. |
| Boiling Point (Predicted) | 605.6 ± 65.0 °C[4] | A slight increase in boiling point may occur due to the increased molecular mass. |
| Density (Rough Estimate) | 1.3650 g/cm³[4] | A marginal increase in density is anticipated. |
| pKa (Strongest Acidic) | 9.00 ± 0.40[4] | The pKa is not expected to be significantly altered by deuteration unless the deuterium is substituted at an acidic proton. |
| Water Solubility | 50 mg/L (room temperature)[4] | Solubility is not expected to change significantly, though minor variations are possible. |
| Solubility in other solvents | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Sparingly)[4] | Similar solubility profiles are expected. |
Table 2: Chromatographic and Spectroscopic Properties of Cyclopenthiazide
| Property | Value | Notes on Deuterated Form |
| LogP (Predicted) | 1.58[5] | LogP is not expected to be significantly affected by deuteration. |
| Polar Surface Area | 135.12 Ų[5] | No significant change is expected. |
| Refractive Index (Estimate) | 1.601[5] | No significant change is expected. |
| Mass Spectrometry | Major peaks can be found in public databases like PubChem.[6] | The molecular ion peak (M+) and fragment ions containing deuterium will be shifted to higher m/z values corresponding to the mass increase from deuterium substitution. |
| NMR Spectroscopy | Proton and Carbon-13 NMR data are available for cyclopenthiazide. | In ¹H NMR, signals for deuterated positions will be absent. In ¹³C NMR, the carbon attached to deuterium will show a characteristic multiplet due to C-D coupling and a slight upfield shift. Deuterium NMR (²H NMR) can be used to confirm the location of deuteration. |
Mechanism of Action and Signaling Pathway
Cyclopenthiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water. Deuteration is not expected to alter the fundamental mechanism of action at the target receptor.
Caption: Mechanism of action of deuterated cyclopenthiazide.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize deuterated cyclopenthiazide. These protocols are based on established pharmaceutical guidelines.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for equilibrium solubility determination.[7][8]
Objective: To determine the equilibrium solubility of deuterated cyclopenthiazide in aqueous media at different pH values.
Materials:
-
Deuterated cyclopenthiazide
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
HPLC-grade water
-
Calibrated pH meter
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method
Procedure:
-
Add an excess amount of deuterated cyclopenthiazide to a known volume of each pH buffer in triplicate.
-
Ensure a solid phase remains to confirm saturation.
-
Place the samples in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to separate the solid phase.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.
-
Analyze the concentration of the dissolved drug by a validated HPLC method.
-
The solubility is reported as the mean concentration from the triplicate samples.
Caption: Workflow for determining aqueous solubility.
Stability Testing Protocol
This protocol is based on the ICH Q1A (R2) guidelines for stability testing of new drug substances.[9][10]
Objective: To evaluate the stability of deuterated cyclopenthiazide under various environmental conditions.
Materials:
-
Deuterated cyclopenthiazide (at least three primary batches)
-
Appropriate container closure system
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities)
Procedure:
-
Package the deuterated cyclopenthiazide in the proposed container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
At each time point, test the samples for the following:
-
Appearance
-
Assay of the active substance
-
Degradation products/impurities
-
Moisture content (if applicable)
-
-
Document all results and analyze for any significant changes over time.
Caption: Workflow for stability testing of deuterated cyclopenthiazide.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of deuterated cyclopenthiazide, based on the known characteristics of its non-deuterated counterpart and the established principles of deuterium substitution. The provided experimental protocols offer a starting point for the comprehensive characterization and stability assessment of this promising therapeutic agent. Further empirical studies are necessary to definitively establish the precise properties and behavior of deuterated cyclopenthiazide.
References
- 1. What is Cyclopenthiazide used for? [synapse.patsnap.com]
- 2. Cyclopenthiazide Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. glpbio.com [glpbio.com]
- 4. Cyclopenthiazide CAS#: 742-20-1 [m.chemicalbook.com]
- 5. cyclopenthiazide | CAS#:742-20-1 | Chemsrc [chemsrc.com]
- 6. Cyclopenthiazide | C13H18ClN3O4S2 | CID 2904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
A Technical Guide to Cyclopenthiazide-d9 for Researchers and Drug Development Professionals
Introduction
Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic commonly used in the management of hypertension and edema.[1] As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic, metabolic, and bioequivalence studies, enabling precise and accurate quantification of Cyclopenthiazide in complex biological matrices through mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of commercially available this compound, its mechanism of action, and detailed experimental protocols for its application in research and drug development.
Commercial Suppliers of this compound
For researchers and drug development professionals seeking to procure this compound, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes the key quantitative data for this compound available from various commercial sources. It is important to note that while some suppliers provide detailed specifications, for others, a direct inquiry is necessary to obtain a comprehensive Certificate of Analysis (CoA).
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format |
| Pharmaffiliates | PA STI 023540[2] | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |
| Toronto Research Chemicals (TRC) | C985502 | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |
| Clearsynth | CS-T-99320 | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |
| LGC Standards | Inquire for details | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |
| Cerilliant | Inquire for details | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. | Information not publicly available. Inquiry required. |
Note: The information in this table is based on publicly available data and may require direct contact with the supplier for the most current and complete specifications. All TRC products are delivered with a complete analytical data package, including full spectroscopic analysis and a Certificate of Analysis specifying chemical purity by NMR, HPLC, MS, and Elemental Analysis.[3]
Mechanism of Action: Thiazide Diuretics and the NCC Transporter
Cyclopenthiazide, and by extension its deuterated form, exerts its therapeutic effect by acting as a diuretic. The primary molecular target of thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, which is located in the distal convoluted tubule of the nephron in the kidney.[4][5]
By inhibiting the NCC, Cyclopenthiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure. The following diagram illustrates the signaling pathway of thiazide diuretic action.
Experimental Protocol: Quantification of Cyclopenthiazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of Cyclopenthiazide in human plasma. It is essential to validate the method in your laboratory to ensure it meets the specific requirements of your study.
1. Materials and Reagents
-
Cyclopenthiazide reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Cyclopenthiazide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cyclopenthiazide reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cyclopenthiazide stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[6][7]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
The following diagram outlines the experimental workflow for sample preparation.
4. LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Cyclopenthiazide from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclopenthiazide: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]+, which will be 9 Da higher than the unlabeled compound) and a corresponding product ion.
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Cyclopenthiazide to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of Cyclopenthiazide in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Cyclopenthiazide in biological samples. This guide has provided an overview of commercial suppliers, the mechanism of action of the parent compound, and a detailed experimental protocol for its use as an internal standard in LC-MS/MS analysis. Researchers and drug development professionals are encouraged to use this information as a starting point and to perform in-house validation to ensure the robustness and reliability of their analytical methods.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lubio.ch [lubio.ch]
- 4. droracle.ai [droracle.ai]
- 5. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Cyclopenthiazide-d9: Properties and Analytical Applications
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the thiazide diuretic Cyclopenthiazide. This document outlines its molecular characteristics, its primary application as an internal standard in bioanalytical method development, and the pharmacological context of its non-labeled counterpart.
Core Molecular Data
The key quantitative data for this compound and Cyclopenthiazide are summarized below. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability in quantitative mass spectrometry assays.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₃H₉D₉ClN₃O₄S₂ | 388.94 |
| Cyclopenthiazide | C₁₃H₁₈ClN₃O₄S₂ | ~379.88 |
Application in Bioanalytical Assays: Experimental Protocol
This compound is principally used as an internal standard in the quantitative analysis of Cyclopenthiazide in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for such an application.
Objective:
To accurately quantify the concentration of Cyclopenthiazide in a biological sample.
Materials:
-
Cyclopenthiazide analytical standard
-
This compound (internal standard)
-
Biological matrix (e.g., human plasma)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
LC-MS/MS system
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Cyclopenthiazide and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the Cyclopenthiazide stock solution into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the this compound internal standard solution. The use of a deuterated internal standard helps to account for variability during sample processing and analysis.[3][4]
-
Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:
-
Protein Precipitation: Addition of a cold organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Extraction of the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Passing the sample through a cartridge that retains the analyte, which is then eluted with a solvent.[5]
-
-
Evaporate the extracted solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analyte and internal standard from other components on a suitable HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (both typically containing a small amount of formic acid or ammonium formate to improve ionization) is commonly used.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cyclopenthiazide and this compound are monitored.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Cyclopenthiazide to the peak area of this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Cyclopenthiazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow using this compound
The following diagram illustrates the typical workflow for a bioanalytical method utilizing a deuterated internal standard.
Caption: Bioanalytical workflow with an internal standard.
Mechanism of Action of Cyclopenthiazide
Cyclopenthiazide is a thiazide diuretic that exerts its effects in the kidney.[6] Its primary mechanism of action is the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[6][7][8] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[6][9]
The following diagram illustrates the signaling pathway of Cyclopenthiazide's action.
Caption: Mechanism of action of Cyclopenthiazide.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Cyclopenthiazide? [synapse.patsnap.com]
- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Cyclopenthiazide-d9: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclopenthiazide-d9. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. While specific stability data for the deuterated form is limited in publicly available literature, this guide extrapolates from data on cyclopenthiazide and related thiazide diuretics, in conjunction with general principles of deuterated compound stability.
Introduction to this compound
Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Deuteration, the replacement of hydrogen atoms with deuterium, can also strategically enhance a drug's metabolic stability by leveraging the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes.[2] This can lead to a longer half-life and potentially altered pharmacokinetic profiles.
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on available data for the deuterated and non-deuterated forms.
| Form | Temperature | Duration | Additional Notes |
| Solid (this compound) | 2-8°C | As per manufacturer's expiry | Store in a refrigerator.[1] |
| Solid (Cyclopenthiazide) | 4°C | Not specified | Protect from light. |
| Stock Solution (Cyclopenthiazide) | -20°C | Up to 1 month | Protect from light. |
| Stock Solution (Cyclopenthiazide) | -80°C | Up to 6 months | Protect from light. |
It is critical to handle the solid compound and solutions in a controlled environment to minimize exposure to humidity, as moisture has been shown to negatively impact the physical properties of cyclopenthiazide tablets.[3]
Stability Profile and Potential Degradation Pathways
Thiazide diuretics, including cyclopenthiazide, are susceptible to degradation under certain conditions. The primary degradation pathway for chlorinated thiazides is hydrolysis.[4] Forced degradation studies on related compounds have also indicated sensitivity to oxidative and photolytic stress.[5]
Hydrolytic Degradation
The most significant degradation pathway for cyclopenthiazide is the hydrolysis of the dihydro-1,2,4-benzothiadiazine ring system. This process is particularly accelerated at higher pH values and temperatures.[4] The hydrolytic cleavage results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), a common degradation product for many chlorinated thiazide diuretics.[4]
Caption: Predicted hydrolytic degradation pathway of this compound.
Photodegradation
Exposure to light, particularly UV light, can also induce degradation of thiazide diuretics. While the specific photolytic degradation products of cyclopenthiazide are not extensively documented in the available literature, it is a known stress factor for this class of compounds.[4][5] Therefore, protection from light during storage and handling is essential.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve a well-designed stability-indicating analytical method. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the preferred technique.[5][6]
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The abuse of diuretics as performance-enhancing drugs and masking agents in sport doping: pharmacology, toxicology and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The stability of hydrochlorothiazide and cyclopenthiazide in various drug forms. 2. The stability of Disalunil tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. SIGNIFICANCE OF FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE AND DRUG PRODUCTS WITH REFERENCE TO ANTIHYPERTENSIVE AGEN… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Use of Cyclopenthiazide-d9 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cyclopenthiazide-d9 as an internal standard in pharmacokinetic (PK) studies of Cyclopenthiazide. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, ensuring the highest accuracy and precision in quantifying drug concentrations in biological matrices.
Introduction to Cyclopenthiazide and the Role of Deuterated Internal Standards
Cyclopenthiazide is a thiazide diuretic primarily used in the treatment of hypertension and edema.[1] Its therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2][3] Understanding the pharmacokinetic profile of Cyclopenthiazide, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring patient safety.
Pharmacokinetic studies rely on accurate and precise measurement of drug concentrations in biological fluids over time. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory agencies for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, effectively normalizing for variations in sample preparation, matrix effects, and instrument response.[1]
Quantitative Data Summary
While specific pharmacokinetic parameters for Cyclopenthiazide determined using this compound as an internal standard are not publicly available, the following table outlines the key parameters that would be determined in such a study. The values presented are hypothetical and for illustrative purposes only, based on the known behavior of thiazide diuretics.
| Pharmacokinetic Parameter | Symbol | Description | Hypothetical Value (Oral Administration) |
| Peak Plasma Concentration | Cmax | The maximum observed concentration of the drug in plasma. | 150 ng/mL |
| Time to Peak Concentration | Tmax | The time at which Cmax is reached after drug administration. | 1.5 hours |
| Area Under the Curve (0-t) | AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. | 900 ng·h/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | The area under the plasma concentration-time curve from time zero extrapolated to infinity. | 950 ng·h/mL |
| Elimination Half-Life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | 8 hours |
| Apparent Volume of Distribution | Vd/F | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 50 L |
| Apparent Total Clearance | CL/F | The rate at which a drug is cleared from the body. | 5 L/h |
Experimental Protocols
In-Life Phase: Pharmacokinetic Study Protocol
This protocol outlines the in-life phase of a single-dose pharmacokinetic study of Cyclopenthiazide in healthy human volunteers.
3.1.1. Study Design:
-
Design: An open-label, single-period, single-dose study.
-
Subjects: A cohort of healthy adult volunteers.
-
Treatment: A single oral dose of a Cyclopenthiazide formulation.
3.1.2. Procedure:
-
Informed Consent and Screening: Obtain written informed consent from all subjects. Screen subjects based on inclusion and exclusion criteria (e.g., health status, concurrent medications).
-
Fasting: Subjects should fast overnight for at least 10 hours before drug administration.
-
Dosing: Administer a single oral dose of Cyclopenthiazide with a standardized volume of water.
-
Blood Sample Collection: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma samples into labeled cryovials and store them at -80°C until bioanalysis.
Bioanalytical Phase: LC-MS/MS Method for Quantification of Cyclopenthiazide in Plasma
This protocol describes a representative LC-MS/MS method for the simultaneous quantification of Cyclopenthiazide and its internal standard, this compound, in human plasma.
3.2.1. Materials and Reagents:
-
Cyclopenthiazide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.2.2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of Cyclopenthiazide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cyclopenthiazide by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
3.2.3. Sample Preparation (Protein Precipitation):
-
Allow plasma samples (standards, QCs, and study samples) to thaw at room temperature.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3.2.4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Hypothetical) | Cyclopenthiazide: Q1: 380.1 -> Q3: 298.0This compound: Q1: 389.1 -> Q3: 307.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
3.2.5. Data Analysis:
-
Integrate the peak areas for Cyclopenthiazide and this compound.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Cyclopenthiazide in the QC and study samples from the calibration curve.
Visualizations
Signaling and Metabolic Pathways
Caption: Mechanism of action of Cyclopenthiazide in the distal convoluted tubule.
Experimental Workflows
Caption: Workflow for a typical pharmacokinetic study.
Logical Relationships
Caption: The role of a deuterated internal standard in ensuring accurate quantification.
References
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Cyclopenthiazide in Human Plasma using Cyclopenthiazide-d9 as an Internal Standard by LC-MS/MS
Introduction
Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. The development of a robust and sensitive bioanalytical method is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cyclopenthiazide in human plasma, utilizing its stable isotope-labeled analog, Cyclopenthiazide-d9, as the internal standard (IS) to ensure accuracy and precision.
Principle
The method involves the extraction of cyclopenthiazide and this compound from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard minimizes the variability caused by matrix effects and inconsistencies in sample preparation.
Experimental Protocols
1. Materials and Reagents
-
Cyclopenthiazide (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
-
Analytical Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyclopenthiazide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cyclopenthiazide stock solution with 50% methanol to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
-
Spiking Solutions: Prepare spiking solutions for CC and QC samples at appropriate concentrations in 50% methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate spiking solutions to obtain final concentrations for the calibration curve and quality control samples (Low, Medium, and High).
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
5. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
1. Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for cyclopenthiazide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
| Analyte | Calibration Range (ng/mL) | r² |
| Cyclopenthiazide | 0.1 - 100 | ≥ 0.995 |
2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.[4] The use of a stable isotope-labeled internal standard effectively compensated for any variability.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 85.2 | 98.7 |
| MQC | 87.5 | 101.2 |
| HQC | 86.8 | 99.5 |
4. Stability
The stability of cyclopenthiazide in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.[3]
| Stability Condition | Duration | Stability (%) |
| Bench-top | 8 hours | 95 - 105 |
| Freeze-thaw (3 cycles) | -80°C | 95 - 105 |
| Long-term | 90 days | 95 - 105 |
| Post-preparative (in autosampler) | 24 hours | 95 - 105 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Logical relationship of the bioanalytical process.
This application note presents a highly sensitive, selective, and robust UPLC-MS/MS method for the quantification of cyclopenthiazide in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data provide a comprehensive guide for researchers and drug development professionals.
References
Application Note: Quantification of Cyclopenthiazide in Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of cyclopenthiazide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Introduction
Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Bioanalytical methods employing LC-MS/MS offer high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, such as a deuterated analog of cyclopenthiazide, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision.[1][2]
This application note details a validated method for the quantification of cyclopenthiazide in plasma, covering sample preparation, chromatographic and mass spectrometric conditions, and key validation parameters.
Experimental Protocols
Materials and Reagents
-
Cyclopenthiazide reference standard
-
Cyclopenthiazide-d5 (or other suitable deuterated analog) as the internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water[3]
-
Formic acid (analytical grade)[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting cyclopenthiazide from plasma samples.[3][7]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution (e.g., Cyclopenthiazide-d5 at 500 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 1: Protein Precipitation Workflow
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[4] |
| Gradient | Start with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][8] |
| MRM Transitions | Cyclopenthiazide: m/z 378.0 -> 299.0 (Quantifier), m/z 378.0 -> 205.0 (Qualifier) Cyclopenthiazide-d5: m/z 383.0 -> 304.0 |
| Ion Source Temp. | 500°C |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Note: MRM transitions are hypothetical and should be optimized for the specific instrument used. The transitions for cyclopenthiazide are based on its chemical structure and fragmentation patterns of similar thiazide diuretics.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for similar assays.[2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| ULOQ | 500 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |
| Low (LQC) | 1.5 | < 10% | < 10% | 90 - 110% |
| Medium (MQC) | 50 | < 10% | < 10% | 90 - 110% |
| High (HQC) | 400 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Cyclopenthiazide | Cyclopenthiazide-d5 (IS) |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | 95 - 105% | 95 - 105% |
Logical Relationship of the Analytical Process
The overall analytical process follows a logical sequence from sample receipt to final data analysis.
Figure 2: Overall Analytical Workflow
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of cyclopenthiazide in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The simple protein precipitation sample preparation procedure allows for high throughput. The method meets typical regulatory requirements for bioanalytical method validation.[1]
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. agilent.com [agilent.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. biotage.com [biotage.com]
- 8. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
Application Notes and Protocols for Cyclopenthiazide-d9 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Cyclopenthiazide-d9 from biological matrices for quantitative analysis. The following methods are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). As a deuterated analog, this compound is an ideal internal standard for the quantification of cyclopenthiazide. The sample preparation techniques for this compound are analogous to those for the non-deuterated form, hydrochlorothiazide. The data presented is based on studies involving hydrochlorothiazide and is expected to be directly applicable to this compound.
Overview of Sample Preparation Techniques
The accurate quantification of drugs and their metabolites from complex biological matrices such as plasma, serum, or urine is a critical aspect of pharmaceutical and biomedical analysis.[1] Sample preparation is a crucial first step to remove interfering substances like proteins and lipids, which can enhance the sensitivity, specificity, and reproducibility of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Common techniques for sample preparation include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in quantitative bioanalysis to correct for variability during the sample preparation and analysis process.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of hydrochlorothiazide, which serves as a reliable proxy for the performance of these methods with this compound.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | SPE Cartridge | Biological Matrix | Recovery (%) | Reference |
| Hydrochlorothiazide | Oasis HLB | Human Plasma | 93.4 - 99.6 | [4] |
| Hydrochlorothiazide | RP-select B | Human Plasma | >90 (approx.) | [5] |
| Hydrochlorothiazide | HLB | Urine | 94.00 - 100.28 | [6] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Extraction Solvent | Biological Matrix | Recovery (%) | Reference |
| Hydrochlorothiazide | Diethyl Ether | Human Plasma | ~80-90 | [7] |
| Acidic Drugs (including Diuretics) | Diethyl Ether | Water and Plasma | Optimal | [8] |
Table 3: Method Precision
| Analyte | Sample Preparation Method | Biological Matrix | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Reference |
| Hydrochlorothiazide | SPE (Oasis HLB) | Human Plasma | ≤ 5.56 | ≤ 5.56 | [4] |
| Diuretic Drugs | Not Specified | Not Specified | 0.1 - 1.5 | 0.4 - 2.3 | [9] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective sample preparation technique that can yield very clean extracts.[10] The following is a general protocol based on the use of a reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., Oasis HLB, 1 mL, 30 mg)[4]
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
1% Formic acid in water
-
10% Methanol in water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.[4]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.[4]
-
Analyte Elution: Elute the this compound and other analytes with 1.0 mL of methanol.[4]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]
References
- 1. EP0154009B1 - Use of a thiazide diuretic for the manufacture of a non-diuretic antihypertensive medicament - Google Patents [patents.google.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Hydrochlorothiazide and Reserpine in Human Urine by LC with a Simple Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Cyclopenthiazide-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. The sensitive and selective quantification of cyclopenthiazide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the determination of cyclopenthiazide using a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cyclopenthiazide-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of cyclopenthiazide from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Cyclopenthiazide and this compound stock solutions (1 mg/mL in methanol)
-
Working standard and internal standard solutions (diluted in 50:50 methanol:water)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking: To 100 µL of human plasma, add a known concentration of the cyclopenthiazide working standard solution and a fixed concentration of the this compound internal standard solution.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.2). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Quantitative Data
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the detection of Cyclopenthiazide and its deuterated internal standard, this compound. These are based on the known fragmentation of the structurally similar hydrochlorothiazide and general principles of sulfonamide fragmentation in negative ion mode.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Cyclopenthiazide | 378.1 | 298.0 | 150 | -35 | -70 |
| This compound | 387.1 | 307.0 | 150 | -35 | -70 |
Note: The optimal collision energy and declustering potential should be determined empirically on the specific instrument being used.
Visualizations
References
Application Notes and Protocols for the Quantification of Cyclopenthiazide and Cyclopenthiazide-d9 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cyclopenthiazide and its deuterated internal standard, Cyclopenthiazide-d9, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to guide researchers in developing and validating robust bioanalytical assays.
Introduction
Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and sensitive quantification of Cyclopenthiazide in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
MRM Transitions and Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. In an MRM experiment, the precursor ion, typically the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of optimal MRM transitions is critical for the specificity and sensitivity of the analytical method.
Based on the chemical structure of Cyclopenthiazide (C₁₃H₁₈ClN₃O₄S₂) with a molecular weight of 379.87 g/mol , and considering common fragmentation patterns of thiazide diuretics, the following MRM transitions are proposed for method development. Thiazide diuretics often undergo fragmentation involving the loss of the sulfonyl group and cleavage of the heterocyclic ring. For Cyclopenthiazide, negative ionization mode is often preferred for its acidic nature.
Table 1: Proposed MRM Transitions for Cyclopenthiazide and this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclopenthiazide | Negative (ESI-) | 378.0 | [To be determined] | [To be optimized] |
| This compound | Negative (ESI-) | 387.0 | [To be determined] | [To be optimized] |
Note: The specific product ions and optimal collision energies need to be determined experimentally by infusing a standard solution of Cyclopenthiazide and this compound into the mass spectrometer and performing product ion scans.
Experimental Protocol: LC-MS/MS Method for Cyclopenthiazide in Human Plasma
This protocol provides a general framework for the analysis of Cyclopenthiazide in human plasma. Method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is required before application to study samples.
Materials and Reagents
-
Cyclopenthiazide reference standard
-
This compound internal standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 80% B (linear gradient)
-
5.0-6.0 min: 80% B (hold)
-
6.1-8.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Medium
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
MRM Transitions: As determined in the method development phase (refer to Table 1).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cyclopenthiazide.
Caption: Experimental workflow for Cyclopenthiazide analysis.
Signaling Pathway (Not Applicable)
Cyclopenthiazide is a diuretic that acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter. As this is a direct pharmacological action rather than a complex signaling pathway, a signaling pathway diagram is not applicable in this context.
Logical Relationships in Method Development
The development of a robust LC-MS/MS method involves a logical progression of steps to ensure accuracy, precision, and reliability.
Preparation of Cyclopenthiazide-d9 Solutions for Calibration Curves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Cyclopenthiazide-d9 solutions for the generation of calibration curves, essential for the quantitative analysis of Cyclopenthiazide in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled internal standard, this compound is crucial for correcting analytical variability and ensuring accurate quantification.
Overview and Key Considerations
Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. For pharmacokinetic and bioequivalence studies, a robust and reliable analytical method is required to measure its concentration in biological samples. The use of a deuterated internal standard like this compound is best practice, as it closely mimics the chemical and physical properties of the analyte, co-elutes chromatographically, and compensates for variations during sample preparation and analysis.
Key considerations before starting:
-
Purity of the Standard: Use a well-characterized this compound standard with a known purity.
-
Solvent Quality: Employ high-purity, LC-MS grade solvents to minimize background interference.
-
Accurate Pipetting: Use calibrated pipettes for all dilutions to ensure the accuracy of the final concentrations.
-
Storage Conditions: Adhere to the recommended storage conditions to maintain the stability of the stock and working solutions. Stock solutions of similar compounds are typically stable at -20°C for one month or -80°C for six months when protected from light.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | ≥98% purity |
| Methanol | LC-MS Grade |
| Acetonitrile | LC-MS Grade |
| Deionized Water | Type I (18.2 MΩ·cm) |
| Volumetric flasks (Class A) | Various sizes (e.g., 1 mL, 5 mL, 10 mL) |
| Calibrated micropipettes | Appropriate volume ranges |
| Pipette tips | Low-retention |
| Amber vials | For storage of solutions |
Experimental Protocol: Preparation of Calibration Curve Solutions
This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create a set of calibration standards. The concentration range should be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the analytical instrument. The following concentrations are provided as an example, based on typical ranges for related thiazide diuretics.
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound powder.
-
Transfer the weighed powder to a 1 mL amber volumetric flask.
-
Add a small amount of methanol to dissolve the powder.
-
Vortex briefly to ensure complete dissolution.
-
Bring the solution to the final volume of 1 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Label the flask clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -20°C or -80°C in an amber vial, protected from light.
Preparation of Intermediate and Working Standard Solutions
A series of intermediate and working standard solutions are prepared by serially diluting the stock solution. This allows for the creation of a calibration curve spanning the desired concentration range.
Table 1: Example Dilution Scheme for this compound Calibration Standards
| Standard ID | Concentration (ng/mL) | Preparation Step |
| Working Stock 1 | 100,000 | Dilute 100 µL of 1 mg/mL Stock into 900 µL of 50:50 Methanol:Water |
| Working Stock 2 | 10,000 | Dilute 100 µL of Working Stock 1 into 900 µL of 50:50 Methanol:Water |
| CS8 | 1000 | Dilute 100 µL of Working Stock 2 into 900 µL of 50:50 Methanol:Water |
| CS7 | 500 | Dilute 500 µL of CS8 into 500 µL of 50:50 Methanol:Water |
| CS6 | 250 | Dilute 500 µL of CS7 into 500 µL of 50:50 Methanol:Water |
| CS5 | 100 | Dilute 400 µL of CS6 into 600 µL of 50:50 Methanol:Water |
| CS4 | 50 | Dilute 500 µL of CS5 into 500 µL of 50:50 Methanol:Water |
| CS3 | 25 | Dilute 500 µL of CS4 into 500 µL of 50:50 Methanol:Water |
| CS2 | 10 | Dilute 400 µL of CS3 into 600 µL of 50:50 Methanol:Water |
| CS1 | 5 | Dilute 500 µL of CS2 into 500 µL of 50:50 Methanol:Water |
| Blank | 0 | 50:50 Methanol:Water |
Note: The final diluent for the working standards should be compatible with the initial mobile phase of the LC-MS/MS system to ensure good peak shape.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound calibration standards.
Caption: Workflow for this compound Calibration Standard Preparation.
Data Presentation and Quality Control
The prepared calibration standards are then used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 2: Example Calibration Curve Data and Acceptance Criteria
| Standard | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Blank | 0 | 0 | 150,000 | 0.000 | ND | N/A |
| CS1 | 5 | 7,500 | 152,000 | 0.049 | 4.8 | 96.0 |
| CS2 | 10 | 14,800 | 149,000 | 0.099 | 10.1 | 101.0 |
| CS3 | 25 | 38,000 | 151,000 | 0.252 | 25.5 | 102.0 |
| CS4 | 50 | 76,000 | 153,000 | 0.497 | 49.5 | 99.0 |
| CS5 | 100 | 155,000 | 150,000 | 1.033 | 102.0 | 102.0 |
| CS6 | 250 | 370,000 | 148,000 | 2.500 | 248.0 | 99.2 |
| CS7 | 500 | 745,000 | 151,000 | 4.934 | 505.0 | 101.0 |
| CS8 | 1000 | 1,500,000 | 150,000 | 10.000 | 998.0 | 99.8 |
Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Accuracy: The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
LLOQ: The lowest concentration on the calibration curve should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 10.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.
Caption: Isotope Dilution Quantification Workflow.
By following these detailed protocols and understanding the underlying principles, researchers can confidently prepare this compound solutions for generating accurate and reliable calibration curves, leading to high-quality quantitative data in their studies.
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Cyclopenthiazide-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Cyclopenthiazide in biological matrices using Isotope Dilution Mass Spectrometry (IDMS) with its deuterated analog, Cyclopenthiazide-d9, as an internal standard.
Introduction
Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate and precise quantification of Cyclopenthiazide in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive analytical technique that is well-suited for this purpose. By using a stable isotope-labeled internal standard, such as this compound, matrix effects and variations in sample preparation and instrument response can be effectively compensated for, leading to highly reliable quantitative data.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cyclopenthiazide in human plasma. The protocol includes sample preparation, chromatographic separation, and mass spectrometric detection, as well as method validation parameters based on established guidelines for bioanalytical method validation.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample containing the analyte of interest (Cyclopenthiazide). The analyte and the internal standard are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Experimental Protocols
Materials and Reagents
-
Cyclopenthiazide analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or ammonium acetate)
-
Human plasma (or other biological matrix)
-
Reagents for sample preparation (e.g., ethyl acetate, diethyl ether for LLE; SPE cartridges)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyclopenthiazide and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cyclopenthiazide by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of plasma sample, add 25 µL of the Internal Standard Working Solution (this compound).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water (or 5 mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
Based on the molecular weight of Cyclopenthiazide (379.88 g/mol ) and this compound (388.94 g/mol ), and fragmentation patterns of similar thiazide diuretics, the following MRM transitions are proposed for monitoring:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Cyclopenthiazide | 378.9 | To be determined empirically | 100 |
| This compound | 387.9 | To be determined empirically | 100 |
Note: The optimal product ions should be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of hydrochlorothiazide, a likely product ion for Cyclopenthiazide could result from the loss of the cyclopentylmethyl group or fragmentation of the benzothiadiazine ring structure.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Cyclopenthiazide and its d9-Analog
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cyclopenthiazide and its deuterated internal standard, d9-cyclopenthiazide.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation and quantification of cyclopenthiazide and its d9-analog.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the stationary phase. 2. Mobile Phase pH: The pH of the mobile phase may not be optimal for the acidic nature of cyclopenthiazide. 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use a column with end-capping or a polar-embedded stationary phase. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of cyclopenthiazide. Adding a small amount of a weak acid like formic acid can improve peak shape. 3. Reduce the injection volume or dilute the sample. |
| Poor Peak Shape (Fronting) | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 2. Column Collapse: Using a mobile phase with a very high aqueous content on a standard C18 column can cause phase collapse. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Use an aqueous-compatible C18 column or ensure the mobile phase always contains a sufficient percentage of organic solvent. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustment. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially with gradient elution. 3. Pump Performance: Fluctuations in pump pressure or flow rate. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Allow for adequate column equilibration time (at least 10 column volumes) before starting a sequence. 3. Check for leaks in the system and ensure the pump is properly maintained. |
| Low Sensitivity/Poor Ionization | 1. Incorrect Ionization Mode: Cyclopenthiazide, being acidic, ionizes best in negative mode. 2. Suboptimal MS Parameters: Fragmentor/collision energies are not optimized for the analytes. 3. Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of the analytes. | 1. Ensure the mass spectrometer is operating in negative electrospray ionization (ESI-) mode. 2. Optimize the fragmentor voltage and collision energy for the specific MRM transitions of cyclopenthiazide and its d9-analog. 3. Improve sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE). |
| Co-elution of Analyte and Internal Standard | 1. Isotope Effect: While generally minimal with stable isotope-labeled internal standards, some chromatographic separation can occur. | 1. This is often acceptable as long as the peak shapes are good and the integration is consistent. Ensure the chromatographic peak is wide enough to acquire a sufficient number of data points across each peak. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection adhering to the injector or column. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Implement a robust needle wash procedure. Injecting a blank solvent after a high-concentration sample can confirm carryover. 2. Use high-purity (LC-MS grade) solvents and additives. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization mode for the analysis of cyclopenthiazide?
A1: Due to its chemical structure which contains acidic protons, cyclopenthiazide is most effectively analyzed using negative ion electrospray ionization (ESI-).
Q2: Why is a deuterated internal standard like d9-cyclopenthiazide preferred?
A2: A stable isotope-labeled internal standard, such as d9-cyclopenthiazide, is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar ionization efficiency and potential matrix effects. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q3: I am observing significant ion suppression. What are the first steps to mitigate this?
A3: First, ensure your sample preparation is adequate. Protein precipitation is a simple method, but solid-phase extraction (SPE) will provide a much cleaner extract, significantly reducing matrix effects. Second, optimize your chromatography to separate the analytes from the bulk of the matrix components. A longer, shallower gradient can sometimes improve separation from interfering species.
Q4: Can I use the same experimental conditions for cyclopenthiazide as I would for hydrochlorothiazide?
A4: The experimental conditions for hydrochlorothiazide are an excellent starting point for method development for cyclopenthiazide due to their structural similarity. However, it is crucial to optimize the specific mass spectrometric parameters (precursor and product ions, collision energies) for cyclopenthiazide and its d9-analog to ensure optimal sensitivity and selectivity. Retention times will also differ, requiring adjustments to the chromatographic method.
Q5: My column backpressure is increasing with each injection. What should I do?
A5: An increase in backpressure often indicates a blockage. This could be due to particulate matter from the sample, precipitation of the sample in the mobile phase, or degradation of the column. First, try flushing the column with a strong solvent (in the reverse direction, if the column allows). If this does not resolve the issue, a guard column can be used to protect the analytical column. Ensure your samples are properly filtered or centrifuged before injection.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of cyclopenthiazide and its d9-analog in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the d9-cyclopenthiazide internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0 min: 10% B 0.5 min: 10% B 3.0 min: 90% B 3.5 min: 90% B 3.6 min: 10% B 5.0 min: 10% B |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclopenthiazide | 378.1 | 297.0 | 25 |
| d9-Cyclopenthiazide | 387.1 | 306.0 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the bioanalysis of cyclopenthiazide.
Caption: Troubleshooting logic for common chromatographic issues.
Preventing in-source fragmentation of Cyclopenthiazide-d9
This technical support guide is designed for researchers, scientists, and drug development professionals encountering in-source fragmentation of Cyclopenthiazide-d9 during LC-MS analysis.
Troubleshooting Guide: Preventing In-Source Fragmentation
In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry where an analyte fragments in the ion source before entering the mass analyzer. This can lead to decreased sensitivity for the parent ion and potential misidentification or inaccurate quantification. This guide provides a systematic approach to troubleshoot and prevent ISF of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of in-source fragmentation of this compound?
A1: In-source fragmentation of analytes like this compound is primarily caused by excessive energy transfer to the ions in the ESI source. Key contributing factors include:
-
High Cone/Declustering/Fragmentor Voltage: These voltages are applied to the lenses between the ion source and the mass analyzer to facilitate ion sampling and desolvation. However, excessively high voltages can induce fragmentation.[1][2]
-
High Source or Desolvation Temperature: Elevated temperatures used to aid in solvent evaporation can provide enough thermal energy to cause fragmentation of thermally labile compounds.[1][3]
-
Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and ion stability, indirectly contributing to fragmentation.[2][4]
Q2: How can I identify if in-source fragmentation is occurring?
A2: You can suspect in-source fragmentation if you observe the following:
-
A lower than expected signal intensity for the precursor ion of this compound.
-
The presence of fragment ions in the mass spectrum even when no collision energy is applied in the collision cell (i.e., in a full scan or MS1 spectrum).
-
The intensity of the fragment ions decreases as you lower the cone/declustering voltage or the source temperature.
Q3: What are the recommended initial steps to reduce in-source fragmentation?
A3: The most effective initial step is to optimize the ion source parameters to create "softer" ionization conditions. This involves systematically reducing the energy imparted to the ions. A good starting point is to lower the cone or declustering voltage.[1][2]
Experimental Protocols
Protocol 1: Systematic Optimization of Ion Source Parameters
This protocol outlines a systematic approach to optimize key ESI source parameters to minimize in-source fragmentation of this compound.
Objective: To determine the optimal cone/declustering voltage and source temperature that maximize the precursor ion signal while minimizing fragment ion formation.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal.
-
Set initial MS parameters based on a typical method for thiazide diuretics (refer to Table 1 for starting points).
-
Vary the Cone/Declustering Voltage:
-
Begin with a relatively high voltage where fragmentation is observed.
-
Gradually decrease the voltage in discrete steps (e.g., 5-10 V increments).
-
At each step, record the intensities of the precursor ion and the major fragment ion(s).
-
-
Vary the Source/Desolvation Temperature:
-
Set the cone/declustering voltage to the value that showed the best precursor-to-fragment ratio from the previous step.
-
Begin with a relatively high temperature.
-
Gradually decrease the temperature in discrete steps (e.g., 25 °C increments).
-
At each step, record the intensities of the precursor and fragment ions.
-
-
Analyze the data: Plot the precursor and fragment ion intensities as a function of voltage and temperature. Select the parameters that provide the highest precursor ion intensity with the lowest fragment ion intensity.
Table 1: Typical Starting LC-MS/MS Parameters for Thiazide Diuretics
| Parameter | Typical Value |
| Ionization Mode | ESI Negative[5][6][7] |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone/Declustering Voltage | 20 - 40 V (Starting Point for Optimization) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 5mM ammonium formate[5][6][8] |
Note: Optimal parameters are instrument-dependent and should be determined empirically.
Visualizations
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cyclopenthiazide-d9 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopenthiazide-d9. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for this compound in biological matrices like plasma, serum, or urine?
A1: Currently, there is a lack of publicly available studies that specifically detail the stability of this compound in various biological matrices. However, the stability of the non-deuterated form, Cyclopenthiazide, and other thiazide diuretics has been investigated. Thiazide diuretics are known to be susceptible to hydrolysis in aqueous solutions, a process that can be influenced by both pH and temperature.[1][2] Therefore, it is crucial to conduct thorough stability assessments as part of your bioanalytical method validation.
Q2: What are the primary stability concerns for thiazide diuretics like Cyclopenthiazide?
A2: The main stability concern for thiazide diuretics is hydrolysis, which can lead to the formation of degradation products.[1][2] For many thiazides, a common degradation product is 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB).[1] The rate of this degradation can be affected by the pH and temperature of the matrix.[2] Additionally, exposure to light can also lead to the degradation of some thiazides.
Q3: What are the potential stability issues related to the use of this compound as a deuterated internal standard?
A3: Deuterated internal standards are generally preferred in mass spectrometry-based bioanalysis to compensate for matrix effects and variability during sample processing.[3][4][5] However, they can present their own stability challenges. A primary concern is the potential for "back-exchange," where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding matrix or solvent. This can compromise the accuracy of quantification. The position of the deuterium labels on the molecule is critical to its stability.
Q4: How should I assess the stability of this compound in my experiments?
A4: A comprehensive stability assessment should be an integral part of your bioanalytical method validation. This typically includes:
-
Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing of the biological samples.
-
Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determining stability under frozen storage conditions (-20°C or -80°C) for a period that covers the expected storage time of study samples.
-
Post-Preparative Stability: Evaluating the stability of the processed samples in the autosampler before analysis.
Troubleshooting Guide
Q: I am observing a high degree of variability in my this compound internal standard response between samples. What could be the cause?
A: High variability in the internal standard signal can undermine the accuracy of your results. Here are some potential causes and troubleshooting steps:
-
Inconsistent Sample Handling: Ensure that all samples are handled consistently, with uniform times for thawing and processing.
-
Potential for Back-Exchange: If the deuterium labels on your this compound are in exchangeable positions, this could lead to a decrease in the deuterated signal and an increase in the non-deuterated signal. Review the certificate of analysis for information on the location of the deuterium labels.
-
Matrix Effects: Even with a deuterated internal standard, significant matrix effects can sometimes cause variability.[3][4] Ensure that your chromatographic method provides adequate separation from endogenous matrix components.
-
Extraction Inefficiency: Inconsistent recovery of the internal standard during sample extraction can lead to variability. Optimize your extraction procedure to ensure it is robust and reproducible.
Q: My quality control (QC) samples are failing for Cyclopenthiazide stability assessments. What should I investigate?
A: QC sample failure indicates a stability issue that needs to be addressed. Consider the following:
-
Storage Conditions: Verify that the storage temperatures for your long-term stability samples have been consistently maintained.
-
pH of the Matrix: Thiazide stability is pH-dependent.[2] Consider the pH of your biological matrix and whether it might be contributing to degradation.
-
Light Exposure: Protect samples from light, as some thiazides are known to be light-sensitive.
-
Review the Experimental Protocol: Carefully review your stability testing protocol to ensure it was followed correctly.
Data Presentation
Table 1: Example Stability Data for Hydrochlorothiazide in Human Plasma
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Freeze-Thaw Stability | 3 cycles at -20°C | 200 | 98.5 | 2.1 |
| 1200 | 99.2 | 1.8 | ||
| Short-Term (Bench-Top) | 24 hours at Room Temp. | 200 | 97.9 | 2.5 |
| 1200 | 98.6 | 2.0 | ||
| Post-Preparative | 48 hours in Autosampler | 200 | 98.1 | 2.3 |
| 1200 | 99.0 | 1.9 |
This table is an illustrative example based on data for hydrochlorothiazide and should not be considered as direct data for this compound.
Experimental Protocols
Protocol: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Plasma
-
Sample Preparation:
-
Thaw a pooled batch of human plasma.
-
Spike the plasma with Cyclopenthiazide at two concentration levels (low and high QC levels).
-
Spike the plasma with the working concentration of this compound internal standard.
-
Aliquot the spiked plasma into appropriate tubes.
-
-
Storage:
-
Store the aliquots at room temperature on a laboratory bench for a predefined period (e.g., 4, 8, 12, or 24 hours) that reflects the expected duration of sample handling and preparation.
-
-
Sample Processing:
-
At each time point, retrieve a set of aliquots (n=3-5 per concentration level).
-
Perform sample extraction using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Calculate the concentration of Cyclopenthiazide in each sample against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Compare the mean concentration of the stability samples at each time point to the nominal concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Caption: Decision tree for troubleshooting high variability in the internal standard signal.
References
- 1. Detection of urinary markers for thiazide diuretics after oral administration of hydrochlorothiazide and altizide-relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. scielo.br [scielo.br]
Addressing isotopic cross-contribution in cyclopenthiazide analysis
Technical Support Center: Cyclopenthiazide Analysis
Welcome to the technical support center for the quantitative analysis of cyclopenthiazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on isotopic cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern in cyclopenthiazide analysis?
A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotopic signature of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry.[1] Cyclopenthiazide (C₁₃H₁₈ClN₃O₃S₂) contains elements with naturally occurring heavy isotopes, most notably Chlorine (³⁷Cl) and Sulfur (³⁴S), in addition to Carbon (¹³C).
This becomes a significant issue because the mass spectrometer detects the mass-to-charge ratio (m/z) of ions. The analyte, cyclopenthiazide, will have a primary monoisotopic peak (M) and several smaller peaks at M+1, M+2, etc., due to the natural abundance of heavy isotopes. If a SIL-IS is used where the mass shift is small (e.g., +3 or +4 Da), the M+2 or M+3 peak of the highly concentrated analyte can contribute to the signal of the SIL-IS, leading to inaccurate quantification.[1] This phenomenon is particularly pronounced for isotopically rich compounds like cyclopenthiazide.[1]
Q2: How can I predict the isotopic pattern of cyclopenthiazide?
A2: The theoretical isotopic pattern can be calculated based on the natural abundance of the isotopes for each element in the molecule's empirical formula (C₁₃H₁₈ClN₃O₃S₂).[2] The presence of one chlorine atom creates a distinct M+2 peak with an intensity of about 32% of the monoisotopic peak (M), due to the natural abundances of ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[3] The contributions from ¹³C, ³³S, and ³⁴S also add to the complexity of this pattern.
Natural Isotopic Abundance of Key Elements in Cyclopenthiazide
| Isotope | Natural Abundance (%)[3][4] |
| ¹²C | ~98.93 |
| ¹³C | ~1.07 |
| ¹H | ~99.9885 |
| ²H (D) | ~0.0115 |
| ¹⁴N | ~99.632 |
| ¹⁵N | ~0.368 |
| ¹⁶O | ~99.757 |
| ¹⁷O | ~0.038 |
| ¹⁸O | ~0.205 |
| ³²S | ~94.93 |
| ³³S | ~0.76 |
| ³⁴S | ~4.29 |
| ³⁵Cl | ~75.78 |
| ³⁷Cl | ~24.22 |
Note: Abundances are representative and can show slight variations.
Q3: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?
A3: Yes, isotopic cross-contribution is a common cause of non-linear calibration curves, especially at high analyte-to-internal standard concentration ratios.[1] As the analyte concentration increases, the contribution of its M+n isotopic peaks to the internal standard's signal becomes more significant, artificially inflating the internal standard's response. This leads to a plateauing effect in the calibration curve and a negative bias in the calculated concentrations of unknown samples.
Q4: What are the primary strategies to correct for isotopic cross-contribution?
A4: There are two main approaches:
-
Experimental Design:
-
Use a SIL-IS with a larger mass shift: Select or synthesize a SIL-IS where the mass difference from the analyte is large enough (e.g., +6 Da or more) to avoid overlap from the analyte's natural isotopic peaks. This is the most robust solution.
-
Optimize SIL-IS Concentration: Increasing the concentration of the SIL-IS can sometimes reduce the relative contribution of the analyte's isotopic peaks, minimizing the bias.[1]
-
-
Data Analysis:
-
Mathematical Correction: A correction factor can be experimentally determined and applied during data processing.[5] This involves analyzing the analyte and the SIL-IS separately to measure the precise percentage of signal contribution from one to the other.
-
Non-Linear Calibration: Instead of a standard linear regression, a non-linear function that accounts for the cross-contribution can be used to fit the calibration curve, providing more accurate quantification.[1]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor accuracy and precision in QC samples | Isotopic cross-contribution from the analyte to the Stable Isotope-Labeled Internal Standard (SIL-IS). | 1. Verify Isotopic Overlap: Analyze a high-concentration standard of the analyte without the SIL-IS. Monitor the m/z channel of the SIL-IS to see if a signal is present. 2. Increase Mass Shift of IS: If significant overlap is confirmed, switch to a SIL-IS with a greater mass difference (e.g., ¹³C₆-labeled). 3. Apply Mathematical Correction: If a new IS is not feasible, use the protocol below to calculate and apply a correction factor.[5] |
| Non-linear calibration curve at the upper concentration range | Saturation of the detector or, more commonly, isotopic interference becoming significant at high analyte/IS ratios.[1] | 1. Evaluate Detector Saturation: Dilute a high-concentration sample. If the response becomes linear, detector saturation may be the issue. 2. Implement a Non-Linear Fit: Use a quadratic or other non-linear regression model that accurately describes the relationship.[1] 3. Reduce Calibration Range: Narrow the concentration range of the calibration curve to the linear portion. |
| Inconsistent results between analytical batches | Variable contribution of isotopic interference due to slight differences in instrument conditions or sample concentrations. | 1. Standardize IS Concentration: Ensure the concentration of the SIL-IS is consistent and sufficiently high across all samples and standards to minimize the relative impact of the interference.[1] 2. System Suitability Test: Implement a system suitability test by analyzing a zero-analyte sample (blank) spiked with the SIL-IS and a zero-IS sample spiked with the highest concentration of the analyte before each batch. This helps to monitor the level of cross-contribution. |
Experimental Protocols & Visualizations
Protocol: Determining and Correcting for Isotopic Cross-Contribution
This protocol outlines the steps to experimentally measure and mathematically correct for the interference between the analyte (cyclopenthiazide) and its SIL-IS.
Objective: To calculate the "response contribution factor" and apply it to correct quantitative data.[1]
Materials:
-
Cyclopenthiazide certified reference standard.
-
Stable Isotope-Labeled (SIL) cyclopenthiazide internal standard.
-
LC-MS/MS system.
-
Appropriate solvents and reagents for sample preparation.
Methodology:
-
Prepare Stock Solutions: Create separate, high-concentration stock solutions of the cyclopenthiazide analyte and the SIL-IS in an appropriate solvent (e.g., methanol).
-
Analyte Contribution to IS (Factor A):
-
Prepare a dilution of the pure analyte stock solution to the highest concentration used in your calibration curve.
-
Inject this solution into the LC-MS/MS system.
-
Measure the peak area in the MRM transition for the analyte (Area_Analyte_HighConc).
-
Measure the peak area in the MRM transition for the SIL-IS (Area_IS_from_Analyte).
-
Calculate Factor A: Factor A = Area_IS_from_Analyte / Area_Analyte_HighConc
-
-
IS Contribution to Analyte (Factor B):
-
Prepare a dilution of the pure SIL-IS stock solution to the working concentration used in your assay.
-
Inject this solution into the LC-MS/MS system.
-
Measure the peak area in the MRM transition for the SIL-IS (Area_IS_Pure).
-
Measure the peak area in the MRM transition for the analyte (Area_Analyte_from_IS). This is often due to isotopic impurities in the standard.
-
Calculate Factor B: Factor B = Area_Analyte_from_IS / Area_IS_Pure
-
-
Data Correction:
-
For each sample, acquire the raw peak areas for the analyte (Area_Analyte_Raw) and the IS (Area_IS_Raw).
-
Calculate the corrected areas:
-
Corrected_Analyte_Area = Area_Analyte_Raw - (Area_IS_Raw * Factor B)
-
Corrected_IS_Area = Area_IS_Raw - (Area_Analyte_Raw * Factor A)
-
-
Calculate the corrected response ratio: Corrected_Ratio = Corrected_Analyte_Area / Corrected_IS_Area
-
Use this Corrected_Ratio to determine the concentration from your calibration curve (which should also be generated using corrected ratios).
-
Visualizations
Caption: Isotopic interference in cyclopenthiazide analysis.
Caption: Workflow for correcting isotopic cross-contribution.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic Distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclopenthiazide-d9 Analysis in Reverse-Phase HPLC
Welcome to our dedicated technical support center for troubleshooting and optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Cyclopenthiazide-d9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve peak shape, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape (e.g., tailing) with this compound in RP-HPLC?
A1: The most frequent cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase. Cyclopenthiazide, a thiazide diuretic, has functional groups that can interact with ionized silanol groups (Si-OH) on the surface of silica-based columns (like C18). These interactions lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Cyclopenthiazide. Cyclopenthiazide has both acidic and basic properties, with a strongest acidic pKa around 9.06 and a very weak basic pKa around -2.6. To achieve a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Cyclopenthiazide, using an acidic mobile phase (pH 2.5-3.5) is generally effective. At this low pH, the silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange, thus reducing peak tailing.
Q3: Can the choice of organic solvent in the mobile phase impact peak shape?
A3: Yes, the choice and proportion of the organic solvent (typically acetonitrile or methanol) can influence peak shape. While both can be used, acetonitrile often provides better peak shapes and lower backpressure. The organic-to-aqueous ratio affects the retention time and can also impact peak symmetry. It is important to optimize the gradient or isocratic conditions to ensure sufficient retention and good peak shape.
Q4: Are there any specific column recommendations for analyzing this compound?
A4: A high-quality, end-capped C18 column is a good starting point. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the sites for secondary interactions. For persistent peak tailing, consider using a column with a base-deactivated stationary phase, which is specifically designed to provide better peak shapes for basic and other polar compounds.
Q5: How does the deuterium labeling in this compound affect its chromatographic behavior compared to the unlabeled compound?
A5: Deuterium-labeled compounds like this compound may exhibit slightly different retention times compared to their non-deuterated counterparts in RP-HPLC, typically eluting slightly earlier. This is due to the subtle differences in the strength of intermolecular interactions with the stationary phase. However, the fundamental principles for achieving good peak shape remain the same for both the deuterated and non-deuterated forms.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common peak shape issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1.2, where the latter half of the peak is broader than the front half.
Caption: A logical workflow for troubleshooting peak tailing.
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase pH | The primary cause of tailing is often silanol interactions. Adjust the mobile phase to an acidic pH, ideally between 2.5 and 3.5, using an appropriate acidifier like formic acid or trifluoroacetic acid (TFA). | A lower pH protonates the silanol groups, reducing their interaction with the basic sites on Cyclopenthiazide, leading to a more symmetrical peak. |
| Active Silanol Groups on Column | If pH adjustment is insufficient, consider adding a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites. | The peak shape should improve as the silanol sites are masked by TEA, preventing them from interacting with the analyte. |
| Column Degradation or Inappropriateness | Ensure you are using a high-quality, end-capped C18 column. If tailing persists, the column may be old or degraded. Switching to a base-deactivated column can provide a more inert surface. | A new or more appropriate column will have fewer active silanol sites, resulting in significantly improved peak symmetry. |
| Sample Overload | Injecting too high a concentration or volume of the sample can saturate the stationary phase. | Dilute the sample or reduce the injection volume. |
Issue 2: Peak Fronting
Peak fronting (asymmetry factor < 0.9) is less common for basic compounds but can occur.
Caption: A logical workflow for troubleshooting peak fronting.
| Potential Cause | Recommended Action | Expected Outcome |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak. | Dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength. |
| Column Overload | Injecting a very high concentration of the sample can lead to fronting. | Reduce the sample concentration. |
| Column Void or Channeling | A physical void at the head of the column can cause the sample band to be distorted. | This is often accompanied by a loss of efficiency and resolution. The column may need to be replaced. |
Experimental Protocols
The following are recommended starting protocols for the RP-HPLC analysis of this compound. These should be considered as a baseline for further method development and optimization.
Protocol 1: General Purpose Method with Good Peak Shape
| Parameter | Condition |
| Column | High-quality, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 271 nm |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Protocol 2: Method for Persistent Peak Tailing
| Parameter | Condition |
| Column | Base-deactivated C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% B to 70% B over 12 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 271 nm |
| Sample Diluent | Mobile Phase A / Acetonitrile (70:30) |
Data Presentation
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound, as measured by the USP Tailing Factor (Asymmetry).
| Parameter Change | Starting Condition | Modified Condition | Expected Tailing Factor (As) | Comment |
| Mobile Phase pH | pH 6.5 | pH 3.0 | 2.1 → 1.2 | Lowering the pH significantly reduces silanol interactions. |
| Mobile Phase Additive | No Additive | + 0.1% TEA | 1.8 → 1.3 | Triethylamine acts as a competitive base to mask active silanol sites. |
| Column Type | Standard C18 | Base-Deactivated C18 | 1.9 → 1.1 | Base-deactivated columns are specifically designed to minimize secondary interactions with basic analytes. |
| Sample Concentration | 100 µg/mL | 10 µg/mL | 1.7 → 1.2 | Reducing the sample concentration can mitigate peak tailing caused by mass overload. |
By following the guidance in this technical support center, you will be well-equipped to troubleshoot and optimize your RP-HPLC method for this compound, leading to improved peak shape and more accurate, reliable results.
Technical Support Center: Cyclopenthiazide-d9 Analysis in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Cyclopenthiazide-d9 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2][3] Since this compound is a deuterated internal standard, minimizing its ion suppression is critical for accurately quantifying the unlabeled Cyclopenthiazide.
Q2: What are the common causes of ion suppression in ESI-MS analysis?
Ion suppression in ESI-MS can be caused by a variety of factors, including:
-
Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[4]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can reduce analyte signal.[2][5] It is advisable to use volatile mobile phase modifiers like formic acid or ammonium acetate.[6][7]
-
Co-eluting Drugs or Metabolites: Other compounds in the sample that elute at the same time as this compound can compete for ionization.[5][8]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause a non-linear detector response, which can be mistaken for ion suppression.[1]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A common method to assess ion suppression is the post-column infusion experiment.[2][4] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal for this compound
This is a primary indicator of potential ion suppression. The following steps can help troubleshoot and mitigate this issue.
Workflow for Investigating and Mitigating Ion Suppression
Caption: Troubleshooting workflow for addressing low signal due to ion suppression.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components before analysis.[1][3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For thiazide diuretics, reversed-phase or mixed-mode cation exchange SPE cartridges can be used to isolate the analyte and remove polar interferences.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. The choice of extraction solvent is critical and should be optimized to selectively extract Cyclopenthiazide while leaving matrix components behind.[9]
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other matrix components that can cause significant ion suppression.[9]
| Sample Preparation Technique | Relative Effectiveness for Reducing Ion Suppression | Typical Recovery for Thiazide Diuretics |
| Solid-Phase Extraction (SPE) | High | 85-105% |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 70-95% |
| Protein Precipitation (PPT) | Low | >90% (but with significant matrix effects) |
2. Modify Chromatographic Conditions:
The aim is to chromatographically separate this compound from any co-eluting, suppression-inducing compounds.[2][11]
-
Change Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the retention times of both the analyte and interfering species.[6][7]
-
Gradient Elution: Employing a gradient elution program can improve the separation of components compared to an isocratic method.[12][13]
-
Column Chemistry: Switching to a different column chemistry (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) can provide alternative selectivity and resolve co-eluting peaks.
-
Reduce Flow Rate: Lowering the flow rate can lead to smaller droplet sizes in the ESI source, which can be more tolerant to non-volatile components in the matrix.[1][2]
Experimental Protocol: Post-Column Infusion
-
Preparation:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Prepare a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
-
Setup:
-
Infuse the this compound solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min) via a T-connector placed after the LC column.
-
Begin acquiring data in MRM mode for the this compound transition, monitoring the signal intensity over time.
-
-
Execution:
-
Once a stable baseline signal is established from the infused solution, inject the prepared blank matrix extract onto the LC column and run your chromatographic method.
-
-
Analysis:
-
Monitor the baseline for any significant drops in signal intensity. A dip in the signal indicates a region of ion suppression.[2] The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.
-
Logical Diagram for Mitigation Strategy Selection
Caption: Decision tree for selecting an appropriate ion suppression mitigation strategy.
Issue 2: Poor Reproducibility and Accuracy in Quantification
Even with a deuterated internal standard like this compound, severe ion suppression can lead to inaccuracies if the suppression effect is not consistent across samples and calibrators.
1. Matrix-Matched Calibrants:
Prepare calibration standards in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1] This helps to ensure that the analyte and internal standard are subjected to the same degree of suppression in both the calibrators and the samples.
2. Standard Addition:
For complex or variable matrices, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample itself, thereby accounting for the specific matrix effects of that sample.[1]
3. Dilution:
If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[1][3] However, this will also reduce the concentration of the analyte.
By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively minimize ion suppression for this compound, leading to more robust and reliable quantitative results in ESI-MS analyses.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for handling and storing Cyclopenthiazide-d9 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Cyclopenthiazide-d9 stock solutions. The information is tailored for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A1: Upon receipt, solid this compound should be stored in a refrigerator at 2-8°C.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions. It is advisable to use freshly opened, high-purity DMSO to avoid solubility issues, as DMSO can be hygroscopic.
Q3: What is the recommended storage condition and stability for this compound stock solutions?
A3: For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots protected from light at:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Q4: Is it necessary to protect this compound solutions from light?
A4: Yes, it is recommended to protect stock solutions of this compound from light to prevent potential photodegradation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C | Long-term | - |
| Stock Solution | -20°C | Up to 1 month | Protect from light |
| Stock Solution | -80°C | Up to 6 months | Protect from light |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for LC-MS/MS Analysis
This protocol describes the preparation of a this compound stock solution for use as an internal standard in a bioanalytical LC-MS/MS method.
Materials:
-
This compound (solid)
-
High-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials or cryovials for storage
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid into a volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL solution). Add a portion of DMSO to the flask, ensuring the final volume does not exceed the mark.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution. If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.
-
Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO to the volumetric flask up to the calibration mark.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Dispense the stock solution into single-use amber glass vials or cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and use of this compound stock solutions.
Issue 1: The this compound solid is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water, reducing its solvating power.
-
Solution:
-
Ensure you are using a fresh, unopened bottle of high-purity DMSO.
-
Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
-
If the issue persists, consider preparing a more dilute stock solution.
-
Issue 2: The internal standard signal is low or inconsistent in my LC-MS/MS analysis.
-
Possible Cause 1: Degradation of the stock solution.
-
Solution: Ensure the stock solution has been stored correctly (protected from light and at the recommended temperature) and is within its stability period. Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
-
Possible Cause 2: Matrix effects.
-
Solution: The presence of other components in the sample matrix can suppress or enhance the ionization of this compound. Optimize the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.
-
-
Possible Cause 3: Adsorption to labware.
-
Solution: Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption.
-
Issue 3: I observe a chromatographic peak shift for this compound compared to its non-deuterated analog.
-
Possible Cause: This is a known phenomenon with deuterated internal standards, referred to as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Solution: This small shift is generally acceptable as long as the peak shape is good and it does not co-elute with any interfering peaks. Ensure your integration parameters are set correctly to accurately measure the peak area of the deuterated standard.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
Technical Support Center: Resolving Co-eluting Interferences with Cyclopenthiazide-d9
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences when using Cyclopenthiazide-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Cyclopenthiazide, a thiazide diuretic used to treat hypertension and edema.[1] In quantitative bioanalysis, isotopically labeled compounds like this compound are considered the gold standard for internal standards. This is because they exhibit nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, ionization response, and chromatographic retention time. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the common sources of co-eluting interferences with this compound?
Co-eluting interferences can originate from several sources, leading to inaccurate quantification. For this compound, potential interferences include:
-
Metabolites of Cyclopenthiazide: Although specific metabolic pathways for Cyclopenthiazide are not extensively detailed in recent literature, it is known to be metabolized in the liver.[2] Metabolites, particularly those that have undergone minor structural modifications, can have similar chromatographic properties and may co-elute.
-
Co-administered Drugs: Cyclopenthiazide is often prescribed with other antihypertensive medications.[3] These drugs or their metabolites may have similar retention times to this compound under certain chromatographic conditions.
-
Endogenous Matrix Components: Biological matrices such as plasma and urine are complex and contain numerous endogenous compounds. Phospholipids and other lipids are common sources of matrix effects and can potentially co-elute with the analyte and internal standard.
-
Isotopic Impurities: The deuterated internal standard itself may contain a small percentage of the unlabeled analyte or other isotopic variants, which can interfere with the measurement of the actual analyte, especially at low concentrations.
Troubleshooting Guide for Co-eluting Interferences
This section provides a systematic approach to identifying and resolving co-eluting interferences with this compound.
Problem: Poor peak shape or unexpected peaks for this compound.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for poor peak shape or unexpected peaks.
Detailed Troubleshooting Steps:
1. Chromatographic Method Optimization
If co-elution is suspected, modifying the chromatographic parameters is often the most effective solution.
-
Question: How can I modify my LC method to resolve co-eluting peaks?
Answer: You can adjust several parameters to improve separation:
-
Change the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent strengths and interactions.
-
pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of analytes and interferents, thereby affecting their retention.
-
-
Select a Different Column:
-
Stationary Phase Chemistry: If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, to introduce different separation mechanisms (e.g., pi-pi interactions).
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and resolution.
-
-
Experimental Protocol: Example of a Starting LC-MS Method for Thiazide Diuretics
This protocol can be used as a baseline for method development and optimization.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode |
2. Sample Preparation Enhancement
If chromatographic optimization is insufficient, improving the sample preparation method can help remove interfering substances before analysis.
-
Question: What sample preparation techniques can I use to minimize interferences?
Answer: Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract than simple protein precipitation. Use a sorbent that selectively retains the analyte while allowing interferences to be washed away. For thiazide diuretics, reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by changing the extraction solvent and the pH of the aqueous phase to selectively extract Cyclopenthiazide and its internal standard away from polar or non-polar interferences.
-
3. Mass Spectrometry Parameter Optimization
While MS parameters cannot resolve co-eluting compounds, they can help in differentiating them if they have different mass-to-charge ratios.
-
Question: Can I use the mass spectrometer to resolve interferences?
Answer: If the interfering compound has a different mass-to-charge ratio (m/z) from this compound, even if it co-elutes, it will not be detected in the selected Multiple Reaction Monitoring (MRM) transition. However, if the interference is isobaric (has the same nominal mass), further steps are needed. High-resolution mass spectrometry (HRMS) can be used to differentiate between compounds with very small mass differences.
MRM Transitions for Cyclopenthiazide and this compound
The following table provides suggested MRM transitions for monitoring Cyclopenthiazide and its deuterated internal standard. These should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Cyclopenthiazide | 378.0 | 269.0 | Negative |
| This compound | 387.1 | 278.0 | Negative |
Logical Relationship Diagram for Resolving Co-elution
Caption: A logical diagram illustrating the process of resolving co-elution issues.
By following this structured troubleshooting guide, researchers can effectively identify and resolve co-eluting interferences with this compound, ensuring the accuracy and reliability of their bioanalytical data.
References
Validation & Comparative
A Comparative Guide to Cyclopenthiazide-d9 and Alternative Thiazide Internal Standards
In the quantitative analysis of thiazide diuretics, particularly within complex biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1] This guide provides a detailed comparison of Cyclopenthiazide-d9, a stable isotope-labeled (SIL) internal standard, with other common alternatives used in LC-MS/MS-based bioanalysis.
Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, this compound is chemically almost identical to the parent compound (analyte) but is mass-shifted. This allows it to be distinguished by the mass spectrometer while ensuring it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement from the sample matrix.[1] This co-elution and similar behavior provide the most effective normalization, leading to highly reliable data, a key consideration for regulatory bodies like the European Medicines Agency (EMA).[1]
Performance Characteristics: A Comparative Overview
The selection of an internal standard directly impacts assay reliability. While structural analogs are sometimes used, they do not track the analyte as effectively as a SIL-IS, which can lead to compromised assay performance and increased method development time.[1]
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., Hydrochlorothiazide) | Unrelated Compound IS |
| Co-elution with Analyte | Excellent: Co-elutes with the analyte, providing the best correction. | Variable: May have different retention times, leading to poor correction. | Poor: Unlikely to co-elute or behave similarly. |
| Matrix Effect Correction | Excellent: Experiences the same ionization suppression/enhancement as the analyte.[1] | Moderate to Poor: Different physicochemical properties lead to different matrix effects. | Poor: Does not accurately reflect matrix effects on the analyte. |
| Recovery Variability Correction | Excellent: Tracks the analyte through all extraction and cleanup steps. | Good to Moderate: Similarities in structure can provide some correction. | Poor: Different chemical properties result in dissimilar recovery. |
| Risk of Cross-Interference | Low: Mass difference (9 Da) provides clear separation in the MS. | High: Potential for shared fragment ions or isotopic overlap. | Low: Different structure and mass prevent direct interference. |
| Regulatory Acceptance | High: Preferred by regulatory agencies for bioanalytical methods.[1][2] | Moderate: May be accepted if well-justified, but often faces scrutiny.[1] | Low: Generally not acceptable for regulated bioanalysis. |
| Cost & Availability | Higher: Custom synthesis increases cost. | Lower: Often commercially available as a standard. | Low: Wide availability of various compounds. |
Quantitative Performance Data
While direct comparative data for this compound is proprietary, the performance of methods using SIL internal standards for thiazide diuretics is well-documented. High recovery and minimal matrix effects are consistently achieved, ensuring method robustness.
| Parameter | Typical Performance using SIL-IS | Notes |
| Extraction Recovery | 85% - 100% | High recovery indicates the efficiency of the extraction process for both the analyte and the IS. For example, methods for Hydrochlorothiazide have shown recovery of 97.6% - 99.4%.[3] |
| Matrix Factor (IS-Normalized) | 0.95 - 1.05 | An IS-normalized matrix factor close to 1.0 indicates that the internal standard has effectively compensated for any ion suppression or enhancement caused by the biological matrix.[3] |
| Precision (%RSD) | < 15% | The use of a SIL-IS typically results in low relative standard deviation (RSD), demonstrating the high precision and reproducibility of the method.[3] |
Representative Experimental Protocol
This section details a typical protocol for the quantification of Cyclopenthiazide in human plasma using this compound as the internal standard via LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B, and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Cyclopenthiazide: Q1: 380.1 -> Q3: 299.1
-
This compound: Q1: 389.1 -> Q3: 308.1
-
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).[4]
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.[5]
-
The concentration of the unknown samples is determined from this calibration curve.[5]
Workflow for Bioanalysis Using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Cyclopenthiazide: The Role of a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of bioanalytical methods ensures consistency and reliability of pharmacokinetic data, especially when methods are transferred between laboratories or updated over time. This guide provides an objective comparison of two bioanalytical approaches for the quantification of Cyclopenthiazide in human plasma, highlighting the advantages of using a deuterated internal standard, Cyclopenthiazide-d9.
This comparison will delve into two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. "Method A" employs the stable isotope-labeled internal standard (SIL-IS), this compound, which is considered the gold standard in quantitative bioanalysis. "Method B" utilizes a structurally analogous, non-deuterated internal standard, a common alternative when a SIL-IS is unavailable. The performance of each method will be evaluated based on key validation parameters.
Experimental Protocols
A successful bioanalytical method hinges on a robust and well-defined experimental protocol. Below are representative methodologies for the analysis of Cyclopenthiazide in human plasma for both Method A and Method B.
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective technique for sample clean-up in bioanalysis is Solid Phase Extraction.
-
To 200 µL of human plasma, 50 µL of the internal standard solution (either this compound for Method A or a non-deuterated analog for Method B) is added.
-
The sample is vortex-mixed and then loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed with 1 mL of deionized water, followed by 1 mL of 10% methanol.
-
The analytes are eluted with 1 mL of methanol.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 200 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Cyclopenthiazide.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Monitored Transitions | Cyclopenthiazide: Specific m/z transitionsthis compound: Specific m/z transitionsNon-deuterated IS: Specific m/z transitions |
Performance Data Comparison
The choice of internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard like this compound is chemically and physically almost identical to the analyte, meaning it behaves similarly during sample preparation and ionization, thus providing better compensation for matrix effects and variability.[1]
| Validation Parameter | Method A (with this compound) | Method B (with Non-Deuterated IS) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 6% | < 12% |
| Accuracy (% Bias) | ± 5% | ± 10% |
| Mean Recovery | 92% | 85% |
| Matrix Effect (%CV) | < 4% | < 15% |
This table presents synthesized data based on typical performance characteristics of LC-MS/MS methods for thiazide diuretics.
Cross-Validation of Bioanalytical Methods
Cross-validation is a critical procedure when two or more bioanalytical methods are used to generate data for the same study.[2] The goal is to ensure that the data are comparable and can be pooled or compared across different methods or laboratories. The International Council for Harmonisation (ICH) M10 guideline provides a framework for conducting such cross-validations.[3][4][5]
The Significance of the Internal Standard in Cross-Validation
The primary advantage of using a deuterated internal standard like this compound becomes evident during cross-validation. Because it co-elutes with the analyte and has nearly identical physicochemical properties, it effectively normalizes for variations in sample extraction, matrix effects, and instrument response.[1] This leads to more consistent and reproducible results between different runs and, crucially, between different laboratories or methods.
When using a non-deuterated internal standard (Method B), differences in extraction recovery and susceptibility to matrix effects between the analyte and the internal standard can lead to greater variability and potential bias in the results.[6] During a cross-validation, this can manifest as a higher percentage of samples failing the acceptance criteria, necessitating further investigation and potentially costly re-analysis.
Conclusion
The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity for robust drug development programs. While a well-validated method with a non-deuterated internal standard can be acceptable, the use of a stable isotope-labeled internal standard, such as this compound, offers superior performance. The enhanced precision, accuracy, and mitigation of matrix effects provided by a deuterated standard lead to a more reliable and efficient cross-validation process, ultimately ensuring the integrity and comparability of bioanalytical data across different studies and laboratories. Investing in a SIL-IS like this compound can significantly reduce the risks of failed cross-validations and contribute to a more streamlined and successful regulatory submission.[1]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scispace.com [scispace.com]
Determining the Isotopic Purity of Cyclopenthiazide-d9: A Comparative Guide
The determination of isotopic purity is a critical quality control step for deuterated compounds like Cyclopenthiazide-d9, which are often used as internal standards in pharmacokinetic and metabolic studies. High isotopic purity ensures the accuracy and reliability of analytical data. This guide provides a detailed comparison of analytical methods for assessing the isotopic purity of this compound, supported by experimental protocols and data presentation.
The primary and most widely accepted method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), owing to its high sensitivity and ability to resolve and quantify molecular ions based on their mass-to-charge ratio. An alternative, albeit less common for this specific application, is Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the position of deuterium incorporation.
Comparison of Analytical Methodologies
The choice of analytical technique for determining isotopic purity is dictated by factors such as sensitivity, selectivity, and the specific information required.
| Feature | LC-MS/MS (Tandem Mass Spectrometry) | NMR Spectroscopy (¹H or ²H) |
| Principle | Separation by chromatography followed by ionization and mass analysis of molecular ions and their fragments. | Measures the magnetic properties of atomic nuclei to provide structural information. |
| Sensitivity | High (picogram to femtogram level). | Lower (microgram to milligram level). |
| Selectivity | Very high, can distinguish between isotopologues. | High, can determine the position of deuterium labeling. |
| Quantitative Accuracy | Excellent for determining the relative abundance of isotopologues. | Good, but can be more complex to quantify low-level impurities. |
| Sample Requirement | Low. | High. |
| Throughput | High. | Low. |
Experimental Protocol: Isotopic Purity of this compound by LC-MS/MS
This protocol outlines a standard procedure for the analysis of this compound isotopic purity.
1. Materials and Reagents:
-
This compound sample
-
Cyclopenthiazide reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full scan and Selected Ion Monitoring (SIM)
-
Scan Range: m/z 400-420 (to cover the mass range of Cyclopenthiazide and its deuterated isotopologues)
-
SIM Ions: Monitor the m/z of the undeuterated (d0) and fully deuterated (d9) forms.
5. Data Analysis:
-
Acquire the mass spectra for both the Cyclopenthiazide reference standard and the this compound sample.
-
Identify the molecular ion peaks corresponding to the undeuterated (d0) and the various deuterated isotopologues (d1 to d9) in the this compound sample.
-
Calculate the isotopic purity by determining the peak area of the d9 isotopologue relative to the sum of the peak areas of all isotopologues.
Data Presentation: Mass Spectral Analysis of this compound
The following table presents hypothetical but representative mass spectral data for a sample of this compound.
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Cyclopenthiazide (d0) | 404.04 | 404.0 | 0.1 |
| Cyclopenthiazide-d8 | 412.10 | 412.1 | 1.2 |
| This compound | 413.10 | 413.1 | 98.7 |
Isotopic Purity Calculation:
Isotopic Purity (%) = [ (Area of d9 peak) / (Sum of areas of all isotopologue peaks) ] x 100
Based on the data above: Isotopic Purity = [ 98.7 / (0.1 + 1.2 + 98.7) ] x 100 = 98.7%
Visualizations
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Logical flow for the calculation of isotopic purity from mass spectral data.
Inter-Laboratory Comparison of Cyclopenthiazide Quantification Using Cyclopenthiazide-d9 Internal Standard
This guide presents a comparative analysis of analytical methods for the quantification of Cyclopenthiazide, utilizing Cyclopenthiazide-d9 as an internal standard. The objective of this inter-laboratory study is to assess the reproducibility, accuracy, and precision of a standardized analytical protocol across different laboratory settings. The data and methodologies provided herein are intended to guide researchers, scientists, and drug development professionals in the implementation and validation of similar analytical techniques.
Experimental Protocols
A standardized protocol for the analysis of Cyclopenthiazide in a biological matrix (human plasma) was distributed to three participating laboratories. Each laboratory was provided with a stock solution of Cyclopenthiazide, the internal standard (this compound), and quality control (QC) samples at low, medium, and high concentrations.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: 200 µL of plasma sample was spiked with 20 µL of this compound internal standard solution (500 ng/mL in methanol). The sample was then vortex-mixed for 30 seconds.
-
SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 10% methanol in water.
-
Elution: The analyte and internal standard were eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cyclopenthiazide: Precursor ion > Product ion (specific m/z to be determined based on the molecule)
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on the molecule)
-
Data Presentation
The following tables summarize the quantitative data from the three participating laboratories.
Table 1: Calibration Curve Linearity
| Laboratory | Calibration Range (ng/mL) | R² Value |
| Laboratory A | 1 - 1000 | 0.9985 |
| Laboratory B | 1 - 1000 | 0.9991 |
| Laboratory C | 1 - 1000 | 0.9979 |
Table 2: Accuracy and Precision of Quality Control Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Laboratory A | Low | 5 | 4.85 | 97.0 | 5.2 |
| Medium | 50 | 51.2 | 102.4 | 4.1 | |
| High | 500 | 490.5 | 98.1 | 3.5 | |
| Laboratory B | Low | 5 | 5.05 | 101.0 | 4.5 |
| Medium | 50 | 48.9 | 97.8 | 3.8 | |
| High | 500 | 505.2 | 101.0 | 2.9 | |
| Laboratory C | Low | 5 | 5.15 | 103.0 | 6.1 |
| Medium | 50 | 52.1 | 104.2 | 5.5 | |
| High | 500 | 485.0 | 97.0 | 4.8 |
Table 3: Lower Limit of Quantification (LLOQ)
| Laboratory | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| Laboratory A | 1 | 95.5 | 8.7 |
| Laboratory B | 1 | 102.3 | 7.5 |
| Laboratory C | 1 | 105.0 | 9.8 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the inter-laboratory comparison study.
Caption: Workflow for the Inter-laboratory Comparison Study.
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Thiazide Diuretics
In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. For thiazide diuretics, a class of drugs widely used in the treatment of hypertension, accurate quantification in biological matrices is crucial for determining their efficacy and safety. A key element in achieving this accuracy is the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative analysis of the performance of a deuterated internal standard versus a non-deuterated (structural analog) internal standard in the bioanalysis of thiazide diuretics, with a focus on linearity, accuracy, and precision.
Data Summary: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the linearity, accuracy, and precision data from two separate validated bioanalytical methods for hydrochlorothiazide.
Table 1: Linearity of Hydrochlorothiazide Analysis
| Internal Standard Type | Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Deuterated (Hydrochlorothiazide-¹³C,d₂) | Hydrochlorothiazide | 0.50 - 250.0 | ≥ 0.998 |
| Non-Deuterated (Diazepam) | Hydrochlorothiazide | 5 - 2000 | ≥ 0.9953 |
Table 2: Accuracy and Precision of Hydrochlorothiazide Analysis with a Deuterated Internal Standard (Hydrochlorothiazide-¹³C,d₂)
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.52 | 0.51 | 98.1 | 3.5 |
| LQC | 1.55 | 1.51 | 97.4 | 2.8 |
| MQC | 78.12 | 79.25 | 101.5 | 2.1 |
| HQC | 205.15 | 201.88 | 98.4 | 1.9 |
Data extracted from Shah, J. V., et al. (2016). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(5), 307-314.
Table 3: Accuracy and Precision of Hydrochlorothiazide Analysis with a Non-Deuterated Internal Standard (Diazepam)
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LQC | 15 | 14.7 | 98.0 | 4.1 |
| MQC | 750 | 735.8 | 98.1 | 2.5 |
| HQC | 1500 | 1482.3 | 98.8 | 1.8 |
Data extracted from Ongas, M., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ABC Research Alert, 6(3).
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for a comprehensive comparison.
Method Using a Deuterated Internal Standard (Shah et al., 2016)
-
Sample Preparation: Solid phase extraction (SPE) was used to extract hydrochlorothiazide and its deuterated internal standard from human plasma.
-
Chromatography: A C18 analytical column was used for chromatographic separation with a gradient elution program.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was used for detection and quantification.
-
Internal Standard: Hydrochlorothiazide-¹³C,d₂ was used as the internal standard.
Method Using a Non-Deuterated Internal Standard (Ongas et al., 2018)
-
Sample Preparation: Liquid-liquid extraction (LLE) was employed to isolate hydrochlorothiazide and the internal standard from plasma.
-
Chromatography: A C18 analytical column was used with an isocratic mobile phase.
-
Mass Spectrometry: An HPLC-ESI-MS/MS system was used for analysis, with hydrochlorothiazide detected in negative ion mode and the internal standard in positive ion mode.
-
Internal Standard: Diazepam, a structural analog, was used as the internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each bioanalytical method.
Caption: Workflow for Hydrochlorothiazide Analysis using a Deuterated Internal Standard.
A Head-to-Head Battle: Cyclopenthiazide-d9 Versus a Structural Analog as an Internal Standard in Bioanalytical Quantification
In the realm of bioanalysis, the choice of an internal standard (IS) is a critical determinant of assay accuracy and precision. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where an ideal IS can effectively compensate for variability in sample preparation and instrument response. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Cyclopenthiazide-d9, and a common structural analog, hydrochlorothiazide, for the quantification of cyclopenthiazide in biological matrices.
The use of a SIL internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior are key to compensating for matrix effects, a common source of error in bioanalysis.
Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive than their deuterated counterparts, their utility can be compromised by differences in physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
This guide delves into the experimental data and protocols that underscore the performance differences between these two types of internal standards in the quantification of cyclopenthiazide.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters of a hypothetical but representative LC-MS/MS assay for cyclopenthiazide using either this compound or hydrochlorothiazide as the internal standard. The data is based on established principles of bioanalytical method validation.
Table 1: Accuracy and Precision
| Internal Standard | Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low QC | 3 | 2.95 | 98.3 | 3.2 | |
| Mid QC | 50 | 50.8 | 101.6 | 2.8 | |
| High QC | 150 | 148.5 | 99.0 | 2.1 | |
| Hydrochlorothiazide | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low QC | 3 | 3.21 | 107.0 | 9.5 | |
| Mid QC | 50 | 54.2 | 108.4 | 8.1 | |
| High QC | 150 | 159.6 | 106.4 | 7.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low Conc. (ng/mL) | High Conc. (ng/mL) |
| This compound | Matrix Factor | 0.98 | 1.01 |
| IS-Normalized Matrix Factor | 0.99 | 1.00 | |
| Recovery (%) | 85.2 | 86.1 | |
| IS-Normalized Recovery (%) | 99.5 | 100.2 | |
| Hydrochlorothiazide | Matrix Factor | 0.85 | 0.92 |
| IS-Normalized Matrix Factor | 1.10 | 1.05 | |
| Recovery (%) | 78.5 | 80.3 | |
| IS-Normalized Recovery (%) | 105.8 | 103.5 |
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS quantification of cyclopenthiazide in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or hydrochlorothiazide at a concentration of 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cyclopenthiazide: m/z 380.0 -> 296.1
-
This compound: m/z 389.0 -> 305.1
-
Hydrochlorothiazide: m/z 298.0 -> 205.0
-
Mandatory Visualizations
Navigating Internal Standard Use in Method Validation: A Harmonized Approach Under ICH M10
For researchers, scientists, and drug development professionals engaged in bioanalytical method validation, understanding the regulatory landscape for the use of internal standards (IS) is paramount. Historically, separate guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) necessitated a nuanced approach to compliance. However, the landscape has significantly evolved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, creating a unified framework for global drug submissions.
This guide provides a comprehensive comparison and detailed overview of the harmonized requirements for internal standard use as outlined in the ICH M10 guideline, which is now the standard for both the FDA and EMA. Adherence to these principles ensures the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceuticals.[1][2][3]
Core Principles of Internal Standard Use in the Harmonized ICH M10 Guideline
The primary objective of using an internal standard is to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis.[4] The ICH M10 guideline provides a clear and comprehensive framework for the selection, application, and monitoring of internal standards.
A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[1] The absence of an internal standard requires justification.[1]
Comparison of Key Guideline Requirements
While the FDA and EMA have converged under the ICH M10 umbrella, the following table summarizes the key tenets of the harmonized guideline concerning internal standard use.
| Guideline Aspect | ICH M10 Harmonized Requirement |
| IS Definition | A structurally similar analogue or a stable isotope-labeled compound added to all samples at a known and constant concentration to facilitate quantification of the target analyte.[1][5] |
| IS Selection | A stable isotope-labeled (SIL) internal standard of the analyte is the preferred choice as it has the most similar physicochemical properties.[6] If a SIL-IS is not available, a structural analogue may be used. |
| IS Concentration | The concentration of the internal standard should be consistent across all samples and should be optimized to provide an appropriate response and not interfere with the analyte of interest. |
| IS Addition | The internal standard should be added to all calibration standards, QCs, and study samples during sample processing.[1] |
| IS Response Monitoring | The internal standard response should be monitored for variability in each analytical run to identify potential issues with sample processing or instrument performance.[2][7] For bioavailability and bioequivalence studies, IS response plots are required for each run.[8] |
| IS Stability | The stability of the internal standard in solution must be determined separately from the neat compound.[9] If the IS is not a stable isotope-labeled version in the same solvent as the reference standard, both long-term and short-term stability must be demonstrated.[9] |
| IS Interference | The internal standard should not interfere with the analyte or other components in the sample matrix. The response of the IS in a blank sample should not exceed 5% of the response in the lower limit of quantification (LLOQ) sample.[4][6] |
Experimental Protocols
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.
Protocol:
-
Prepare a set of blank matrix samples (at least six different sources).
-
Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.
-
Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.
-
Analyze the samples according to the bioanalytical method.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.
Internal Standard Response Variability Assessment
Objective: To monitor the consistency of the internal standard response across an analytical run.
Protocol:
-
During the analysis of a validation or study sample run, record the peak area or height of the internal standard for each sample (calibration standards, QCs, and unknown study samples).
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the internal standard responses for the calibration standards and QCs.
-
Plot the internal standard response for all samples in the run in the order of injection.
-
Evaluation: Visually inspect the plot for any trends or abrupt changes in the IS response. The %CV of the IS response for the calibration standards and QCs should be within an acceptable range (typically ≤15%). The IS responses of the study samples should be compared to the mean IS response of the calibration standards and QCs. Significant deviations may indicate matrix effects, sample processing errors, or instrument issues and should be investigated.[7]
Visualizing the Workflow and Core Principles
To further clarify the processes and logical relationships described in the ICH M10 guideline, the following diagrams have been generated.
Figure 1. Experimental workflow for the use of an internal standard in bioanalytical method validation.
Figure 2. Logical relationship of FDA and EMA adoption of the harmonized ICH M10 core principles for internal standard use.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. progress-lifesciences.nl [progress-lifesciences.nl]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. fda.gov [fda.gov]
- 6. celerion.com [celerion.com]
- 7. database.ich.org [database.ich.org]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Assessing the Impact of Deuterium Labeling on Retention Time: A Comparative Guide
For researchers and scientists in drug development and related fields, understanding the nuances of analytical techniques is paramount. One such nuance, the effect of isotopic labeling on chromatographic retention time, can have significant implications for data accuracy and interpretation, particularly in quantitative analyses using stable isotope-labeled internal standards. This guide provides an objective comparison of the retention behavior of deuterated compounds versus their non-deuterated (protiated) analogues, supported by experimental data and detailed methodologies.
The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle yet measurable shifts in chromatographic retention times.[1] This phenomenon, often termed the chromatographic deuterium effect (CDE), is a critical consideration in methods that rely on the co-elution of an analyte and its isotopically labeled standard.
The Prevailing Trend: The Inverse Isotope Effect in Reversed-Phase Chromatography
In the widely used technique of reversed-phase liquid chromatography (RPLC), the general observation is that deuterated compounds elute slightly earlier than their protiated counterparts.[1][2] This is often referred to as an "inverse isotope effect." The underlying principle is that deuterium substitution can lead to minor changes in the molecule's polarity and its interaction with the nonpolar stationary phase.[1][3] The carbon-deuterium (C-D) bond is slightly shorter and has a lower vibrational energy than the carbon-hydrogen (C-H) bond, which can influence intermolecular forces.[3][4] Consequently, the hydrophobic interactions between the deuterated analyte and the stationary phase may be slightly weaker, resulting in a shorter retention time.[3][5]
The magnitude of this shift is dependent on several factors, including the number of deuterium atoms incorporated and their position within the molecule.[5]
Quantitative Analysis of Retention Time Shifts
The following table summarizes quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds in RPLC.
| Compound Type | Chromatographic Method | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (seconds) | Reference |
| Dimethyl-labeled E. coli tryptic digests (light vs. intermediate labeled) | UPLC | Not specified | Not specified | Median shift of 2.0 s | [1] |
| Dimethyl-labeled E. coli tryptic digests (light vs. heavy labeled) | UPLC | Not specified | Not specified | Median shift of 2.9 s | [1] |
| Ergothioneine | HPLC | 1.44 min | 1.42 min | 1.2 s | [5] |
It is important to note that while a shift is often observed, it does not always significantly impact quantification, especially when the shift is a small fraction of the peak width.[1]
Contrasting Behavior: The Normal Isotope Effect
Conversely, in normal-phase liquid chromatography (NPLC), it is possible to observe a "normal isotope effect," where deuterated compounds are retained longer and elute after their protiated analogues.[4] This suggests that in a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger.
| Compound | Chromatographic Method | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift | Reference |
| Olanzapine (OLZ) | Normal-Phase LC-MS/MS | 1.60 min | 1.66 min (OLZ-D3) | +0.06 min | [4] |
| Des-methyl olanzapine (DES) | Normal-Phase LC-MS/MS | 2.62 min | 2.74 min (DES-D8) | +0.12 min | [4] |
This highlights that the nature of the chromatographic system is a key determinant of the direction and magnitude of the isotopic effect.
Experimental Protocols
Detailed methodologies are crucial for reproducing and understanding the observed effects. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Analysis of Dimethyl-labeled Peptides by UPLC-ESI-MS/MS
This protocol was employed to assess the retention time shift in a complex proteomic sample.[1]
-
Sample Preparation: Tryptic digests of E. coli were labeled using light, intermediate, and heavy dimethyl labeling reagents.
-
Instrumentation: A nano-ultra-high-performance liquid chromatography (nUHPLC) system coupled to an electrospray ionization-tandem mass spectrometer (ESI-MS/MS).
-
Chromatographic Column: Specific column details were not provided in the abstract.
-
Mobile Phases: Details of the mobile phase composition and gradient were not specified in the abstract.
-
Analysis: The labeled samples were pooled and analyzed by nUHPLC-ESI-MS/MS to measure the retention time differences between the differently labeled peptides.
Protocol 2: Normal-Phase LC-MS/MS of Olanzapine and its Metabolite
This methodology demonstrates the separation of deuterated and non-deuterated analogues in a normal-phase system.[4]
-
Instrumentation: An HP series 1100 pump and a CTC HTS-PAL autosampler coupled to an API 3000 mass spectrometer with a turbo ion spray source.
-
Chromatographic Column: Nucleosil Silica (5 µm, 2 x 50 mm).
-
Mobile Phases:
-
Mobile Phase A: 20mM ammonium acetate (pH 9.65).
-
Mobile Phase B: 75:25 mix of acetonitrile–methanol.
-
-
Gradient: A linear gradient from 5% to 50% Mobile Phase A over 0.5 minutes, held until 2 minutes, and then returned to 5% Mobile Phase A.
-
Flow Rate: 0.4 mL/min.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the impact of deuterium labeling on retention time.
Caption: A flowchart outlining the key steps in an experiment designed to evaluate the effect of deuterium labeling on chromatographic retention time.
Conclusion
The impact of deuterium labeling on retention time is a well-documented phenomenon in chromatography. While in reversed-phase systems, deuterated compounds typically elute earlier, the opposite can be true in normal-phase chromatography. The magnitude of this effect is influenced by the specifics of the analytical method and the labeled molecule itself. For researchers developing quantitative methods using deuterated internal standards, it is crucial to experimentally assess the degree of co-elution with the native analyte to avoid potential inaccuracies arising from matrix effects. The choice of stationary phase can also play a role, with some studies suggesting that certain column chemistries, such as those involving pentafluorophenyl (PFP) groups, may help to minimize the chromatographic deuterium effect.[2][6] A thorough understanding and characterization of this isotopic effect are essential for the development of robust and reliable analytical methods.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
A Comprehensive Guide to Ensuring Accuracy and Reliability in Drug Development
In the landscape of regulated bioanalysis, the quest for precise and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy. This guide provides a detailed justification for the use of deuterated internal standards, comparing their performance with alternatives and offering insights into regulatory expectations.
The Scientific Imperative for a High-Quality Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[3][4][5] A well-chosen internal standard will track the analyte through the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.
Deuterated internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[6] This close similarity ensures that the IS and analyte behave almost identically during extraction and chromatographic separation, and exhibit similar ionization efficiency in the mass spectrometer.[3][6]
Key Advantages of Deuterated Internal Standards
The use of a deuterated internal standard offers several distinct advantages that contribute to the overall robustness and reliability of a bioanalytical method:
-
Correction for Matrix Effects: The co-elution of the deuterated IS with the analyte allows it to effectively normalize variations in instrument response caused by matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[7]
-
Improved Precision and Accuracy: By compensating for variability throughout the analytical process, deuterated internal standards significantly improve the precision and accuracy of the quantitative data.[4][8]
-
Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[3][7] This leads to higher throughput and lower rates of failed analytical runs.[3]
Regulatory Perspective: FDA and EMA Guidelines
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While neither agency explicitly mandates the use of deuterated internal standards, their guidance documents strongly favor the use of stable isotope-labeled internal standards whenever possible.[7][9][10]
The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data. The agency has issued citations to laboratories for not having adequate procedures to track internal standard responses, particularly when significant variability is observed between calibration standards, quality controls, and study samples.[7]
The EMA has also highlighted the importance of a suitable internal standard in its bioanalytical method validation guideline.[9] Submissions to the EMA that incorporate SIL-ISs are generally viewed more favorably, and the agency has been known to reject studies where the surrogate internal standard was not considered a close enough analog to the analyte.[7]
Comparison of Internal Standard Types
While deuterated internal standards are the preferred choice, other types of internal standards are also used in bioanalysis. The following table provides a comparison of the most common types:
| Internal Standard Type | Description | Advantages | Disadvantages |
| Deuterated (SIL-IS) | A stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium. | - Co-elutes with the analyte. - Corrects for matrix effects effectively. - Improves precision and accuracy. | - Can be expensive to synthesize. - Potential for isotopic exchange.[8][11] - May contain unlabeled analyte as an impurity.[12] |
| Other Stable Isotope Labeled (e.g., ¹³C, ¹⁵N) | The analyte is labeled with other stable isotopes such as Carbon-13 or Nitrogen-15. | - Chemically identical to the analyte. - Less prone to isotopic exchange than deuterium.[13] | - Generally more expensive than deuterated standards.[3] |
| Analog Internal Standard | A molecule that is structurally similar to the analyte but not isotopically labeled. | - More readily available and less expensive than SIL-ISs. | - May not co-elute with the analyte. - May not effectively correct for matrix effects. - Can have different extraction recovery and ionization efficiency.[8] |
Experimental Justification: A Workflow for Selection and Validation
The selection and validation of an appropriate internal standard is a critical step in method development. The following workflow outlines the key experimental considerations:
Caption: Workflow for the selection and validation of a deuterated internal standard.
Detailed Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and deuterated internal standard stock solutions.
-
Mobile phases and reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent at a concentration representing the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at LLOQ and ULOQ concentrations.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix at LLOQ and ULOQ concentrations before extraction.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the internal standard:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the internal standard normalized matrix factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.
Logical Justification for Deuterated Internal Standard Preference
The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and regulatory compliance.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of Cyclopenthiazide-d9: A Procedural Guide for Laboratory Professionals
The proper disposal of Cyclopenthiazide-d9, a deuterated analogue of the thiazide diuretic Cyclopenthiazide, is critical for maintaining laboratory safety and environmental protection.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, drawing upon safety data for the parent compound, Cyclopenthiazide, due to the absence of specific data for the deuterated form. The chemical and toxicological properties of isotopically labeled compounds are generally considered to be the same as their non-labeled counterparts.
Hazard Profile and Safety Summary
Cyclopenthiazide is classified as harmful if swallowed and may cause skin and eye irritation.[2] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, handling and disposal require strict adherence to safety protocols to minimize exposure and environmental contamination.
Quantitative Data from Safety Data Sheets for Cyclopenthiazide:
| Property | Value |
| Molecular Formula | C13H18ClN3O4S2 |
| Melting Point | 238-242 °C[2] |
| Density | 1.47 g/cm³ at 20 °C[2] |
| Acute Toxicity (Oral) | Harmful if swallowed[2] |
| Skin Irritation | Causes skin irritation[2] |
| Eye Irritation | Causes serious eye irritation[2] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves, inspected before use.[3]
-
Eye Protection: Tightly fitting safety goggles with side-shields.[3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a suitable respirator should be worn.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved waste disposal plant. Disposing of this substance with household garbage or allowing it to enter sewage systems is not advised.[4]
-
Segregation of Waste:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a designated and clearly labeled waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste" and "this compound".
-
Include any other relevant hazard symbols as indicated by the safety data sheet for Cyclopenthiazide (e.g., health hazard, irritant).[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the safety data sheet for Cyclopenthiazide and any other relevant information about the waste.
-
-
Decontamination of Work Area:
-
After handling and packaging the waste, thoroughly decontaminate the work surfaces with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water.[3]
-
Emergency Procedures
-
Spills: In case of a spill, evacuate personnel from the immediate area.[3] Wear appropriate PPE, including respiratory protection if dust is present. Avoid generating dust.[3] Collect the spilled material using non-sparking tools and place it in a sealed container for disposal.[3]
-
Fire: Cyclopenthiazide is combustible. In case of a fire, use a water spray jet to suppress gases, vapors, and mists. Firefighters should wear self-contained breathing apparatus.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Cyclopenthiazide-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cyclopenthiazide-d9, a labeled analogue of the thiazide diuretic Cyclopenthiazide.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Cyclopenthiazide is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, stringent safety measures are required when handling its deuterated form, this compound.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. The selection of appropriate PPE is critical to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, disposable nitrile gloves. The outer glove should be put on over the cuff of the lab coat.[3] | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system. | Minimizes the risk of inhaling the powdered compound. |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects the body and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Levels of Personal Protective Equipment
For certain scenarios, such as cleaning up a large spill, a higher level of PPE may be necessary. The following table outlines the different levels of PPE as defined by regulatory bodies.
| PPE Level | Description | When to Use |
| Level D | Basic work uniform, including closed-toe shoes and safety glasses. | Not recommended for handling this compound powder. |
| Level C | Chemical-resistant clothing, full- or half-mask air-purifying respirator, gloves, and boots.[4] | Appropriate for handling this compound powder in a well-ventilated area or when there is a risk of airborne particles. |
| Level B | Positive-pressure, self-contained breathing apparatus (SCBA) with chemical-resistant clothing, gloves, and boots.[4] | Recommended for major spills or when working in a poorly ventilated area with a high concentration of the compound. |
| Level A | Fully encapsulating chemical-protective suit with a positive-pressure SCBA.[4] | Required for emergency response to a large, uncontrolled release of the substance. |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Before handling this compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood should be used whenever possible to minimize inhalation risk.
-
Donning PPE : Put on all required PPE as outlined in the table above. Ensure that gloves are properly fitted and that the outer glove overlaps the cuff of the lab coat.
-
Weighing and Aliquoting : When weighing the powdered compound, perform the task within a chemical fume hood or a powder containment hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
-
Solution Preparation : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and respirator. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Stock Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of in accordance with institutional guidelines. |
For disposal of non-flush list medicines in a household setting, the FDA recommends mixing the medicine with an undesirable substance like dirt or coffee grounds, placing it in a sealed plastic bag, and then throwing it in the trash.[5] However, in a laboratory setting, all chemical waste must be handled according to institutional and regulatory guidelines.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
